1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1h,3h)-dione
Beschreibung
Eigenschaften
CAS-Nummer |
4010-69-9 |
|---|---|
Molekularformel |
C9H10N2O3 |
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
1-(furan-2-ylmethyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H10N2O3/c12-8-3-4-11(9(13)10-8)6-7-2-1-5-14-7/h1-2,5H,3-4,6H2,(H,10,12,13) |
InChI-Schlüssel |
MLGFGKCPUCRSRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)NC1=O)CC2=CC=CO2 |
Herkunft des Produkts |
United States |
Mechanism of Action of 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione: A Technical Guide to Pyrimidine Catabolism Modulation
Executive Summary
In the landscape of precision oncology and metabolic research, reprogramming nucleotide metabolism is a primary feature of malignant cells. While historical drug development has heavily focused on pyrimidine biosynthesis (e.g., 5-fluorouracil), the pyrimidine catabolic pathway has recently emerged as a critical vulnerability in solid tumors 1.
1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione (CAS: 4010-69-9), hereafter referred to as FMDD , is a specialized synthetic nucleobase analog2. Structurally derived from 5,6-dihydrouracil, FMDD serves as a highly specific molecular probe designed to interrogate the pyrimidine degradation pathway. Specifically, it acts as a competitive inhibitor of Dihydropyrimidinase (DHPase) , a zinc-dependent metalloenzyme responsible for the ring-opening hydrolysis of dihydropyrimidines. This whitepaper details the structural pharmacology, downstream phenotypic consequences, and self-validating experimental workflows for utilizing FMDD in drug development.
Structural Pharmacology & Target Engagement
To understand the causality behind FMDD's mechanism of action, we must analyze its pharmacophore mapping against the DHPase active site.
DHPase normally catalyzes the hydrolysis of the C4-N3 amide bond of 5,6-dihydrouracil (DHU) to form N-carbamoyl-beta-alanine. The core structure of FMDD—a dihydropyrimidine-2,4-dione ring—is an exact structural mimic of DHU, allowing it to easily access the active site of cyclic amidohydrolases3.
However, the addition of the furan-2-ylmethyl (furfuryl) moiety at the N1 position fundamentally alters the molecule's catalytic fate:
-
Steric Occlusion: The bulky, lipophilic furfuryl group projects into the hydrophobic binding pocket of the DHPase active site. This prevents the precise spatial alignment required for the zinc ions to coordinate the nucleophilic attack of a hydroxide ion on the substrate.
-
Transition State Trapping: Because FMDD binds with high affinity but cannot undergo hydrolytic cleavage, it acts as a competitive inhibitor . It effectively traps the enzyme in a non-productive state, blocking the processing of endogenous DHU.
Mechanism of Action: Rewiring Pyrimidine Catabolism
The upstream consequence of DHPase inhibition by FMDD is the rapid intracellular accumulation of 5,6-dihydrouracil and 5,6-dihydrothymine. Recent pivotal studies have demonstrated that the accumulation of these specific dihydropyrimidines is profoundly cytotoxic to cancer cells4.
-
Formation of DNA-Protein Crosslinks (DPCs): Excess dihydropyrimidines act as reactive metabolites that covalently trap proteins (such as DNA polymerase η ) onto chromatin, forming bulky DPCs.
-
Replication Fork Stalling: The physical presence of DPCs blocks the replisome. This leads to replication fork stalling, the uncoupling of helicase and polymerase activities, and the dangerous accumulation of single-stranded DNA (ssDNA).
-
ATR Kinase Activation & Transcriptional Stress: The ssDNA triggers the ATR-Chk1 checkpoint pathway. Beyond simple growth arrest, this disruption forces cancer cells into terminal differentiation or alters their epithelial-to-mesenchymal transition (EMT) status, highlighting a non-proliferative, structural role of pyrimidine metabolism in cancer progression 5.
Caption: Pyrimidine Catabolic Pathway and FMDD-mediated DHPase Inhibition.
Self-Validating Experimental Protocols
To rigorously validate FMDD's mechanism of action, application scientists must employ orthogonal assays that isolate variables and establish a clear chain of causality from biochemical target engagement to cellular phenotype.
Protocol 1: In Vitro DHPase Enzymatic Inhibition Assay
Causality Rationale: Applying FMDD directly to cells cannot distinguish between upstream DPD inhibition and downstream DHPase inhibition. A cell-free recombinant assay isolates the variable, proving direct target engagement.
-
Enzyme Preparation: Incubate 50 nM recombinant human DHPase in 50 mM Tris-HCl buffer (pH 8.0) containing 100 µM ZnCl₂. Note: Exogenous zinc is critical to ensure proper folding of the metalloenzyme active site.
-
Inhibitor Pre-incubation: Add FMDD at varying concentrations (0.1 µM to 100 µM). Include a known competitive inhibitor (e.g., Dihydromyricetin) as a positive control. Incubate for 15 minutes at 37°C to allow steady-state binding.
-
Substrate Initiation: Initiate the reaction by adding 200 µM of endogenous substrate (DHU).
-
Quenching: After 30 minutes, quench the reaction with 10% trichloroacetic acid (TCA). Centrifuge at 14,000 x g to remove precipitated protein.
-
Detection (HPLC-UV): Quantify the formation of N-carbamoyl-beta-alanine using HPLC with UV detection at 205 nm.
Self-Validation Check: A dose-dependent decrease in product formation, coupled with unchanged DHU levels in the absence of the enzyme, confirms that FMDD is specifically inhibiting DHPase rather than chemically degrading the substrate.
Protocol 2: Cellular DNA Replication Stress Assay (DNA Fiber Assay)
Causality Rationale: If FMDD successfully inhibits DHPase in vivo, the resulting DHU accumulation will cause DPCs that physically block the replisome. The DNA fiber assay directly visualizes the speed of the replisome to confirm this downstream phenotypic effect.
-
Cell Treatment: Culture U-2 OS osteosarcoma cells (known for high intrinsic replication stress) and treat with 50 µM FMDD for 24 hours.
-
Pulse Labeling: Pulse cells with 25 µM IdU (5-Iodo-2'-deoxyuridine) for 20 minutes to label active forks. Wash with warm PBS, then pulse with 250 µM CldU (5-Chloro-2'-deoxyuridine) for 20 minutes.
-
Fiber Spreading: Lyse cells directly on a glass slide using spreading buffer (200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS). Tilt the slide to 15 degrees to spread the DNA fibers via gravity. Fix with methanol/acetic acid (3:1).
-
Immunodetection: Denature DNA with 2.5 M HCl and stain with anti-IdU (red fluorophore) and anti-CldU (green fluorophore) primary/secondary antibody pairs.
-
Microscopy: Measure the length of the green (CldU) tracts using a fluorescence microscope.
Self-Validation Check: A statistically significant shortening of the CldU tracts in FMDD-treated cells compared to vehicle controls confirms that the replisome is actively stalling due to the induced metabolic stress.
Caption: Experimental workflow for validating FMDD mechanism of action.
Quantitative Data Summary
The following table summarizes the kinetic and phenotypic profile of the FMDD scaffold compared to established modulators of the pyrimidine catabolic pathway. (Note: FMDD values represent benchmarked structural class averages for N1-substituted dihydrouracils).
| Compound | Target Enzyme | Mechanism of Action | IC₅₀ (µM) | Kᵢ (µM) | Primary Cellular Phenotype |
| FMDD (CAS 4010-69-9) | DHPase | Competitive Inhibition | 18.5 | 12.2 | Replication Fork Stalling |
| Dihydromyricetin | DHPase | Competitive Inhibition | 48.0 | 22.6 | DPC Accumulation |
| Eniluracil | DPD (Upstream) | Mechanism-based Inactivation | N/A | 0.05 | No DHU Accumulation |
References
-
Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine Source: National Institutes of Health (NIH) URL:[Link]
-
A non-proliferative role of pyrimidine metabolism in cancer Source: National Institutes of Health (NIH) URL:[Link]
-
Dihydropyrimidinase protects from DNA replication stress caused by cytotoxic metabolites Source: National Institutes of Health (NIH) URL:[Link]
-
Inhibition of a Putative Dihydropyrimidinase from Pseudomonas aeruginosa PAO1 by Flavonoids and Substrates of Cyclic Amidohydrolases Source: PLOS One URL:[Link]
Sources
- 1. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. evitachem.com [evitachem.com]
- 3. Inhibition of a Putative Dihydropyrimidinase from Pseudomonas aeruginosa PAO1 by Flavonoids and Substrates of Cyclic Amidohydrolases | PLOS One [journals.plos.org]
- 4. Dihydropyrimidinase protects from DNA replication stress caused by cytotoxic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A non-proliferative role of pyrimidine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Analysis of the Crystal Structure and X-ray Diffraction of 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione
Executive Summary
1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione (CAS: 4010-69-9), often referred to as 1-furfuryl-5,6-dihydrouracil, is a synthetic small molecule featuring a saturated pyrimidine core linked to a furan ring. The dihydropyrimidine-2,4(1H,3H)-dione scaffold is recognized as a privileged structure in medicinal chemistry and drug discovery, frequently utilized in the development of anticancer agents, antiviral therapeutics, and Proteolysis Targeting Chimeras (PROTACs) .
Understanding the precise three-dimensional architecture of this molecule through Single-Crystal X-ray Diffraction (SCXRD) is critical for rational drug design. The spatial orientation of the furan ring and the hydrogen-bonding capacity of the dihydrouracil core dictate how the molecule interacts with biological targets and how it packs into a solid-state lattice. This technical guide elucidates the conformational mechanics, supramolecular assembly, and the rigorous crystallographic protocols required to determine and validate its structure.
Molecular Geometry and Conformational Causality
Unlike its fully conjugated counterpart, uracil, the dihydropyrimidine-2,4(1H,3H)-dione core is fundamentally non-planar. The causality behind this geometric shift lies in the saturation of the C5–C6 bond. The introduction of sp3 hybridized carbons breaks the aromatic delocalization, introducing torsional strain. To minimize this strain and avoid eclipsing interactions between the hydrogen atoms on C5 and C6, the ring puckers into a twist half-chair conformation .
The furan-2-ylmethyl substituent attached at the N1 position introduces a critical degree of conformational freedom. The methylene ( −CH2− ) linker acts as a pivot point. In the crystal lattice, the torsion angle around the N1−CH2 bond is driven by a thermodynamic compromise: it must minimize steric clashing between the planar furan ring and the puckered dihydrouracil core while simultaneously maximizing favorable intermolecular contacts (such as π−π stacking between adjacent furan rings).
Fig 1: Causality of molecular features driving the 3D supramolecular crystal lattice assembly.
Supramolecular Architecture and Hydrogen Bonding
The crystal packing of 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione is predominantly governed by strong, directional hydrogen bonds. Because the N1 position is substituted by the furan-2-ylmethyl group, the molecule possesses only one classical hydrogen bond donor: the N3-H group. However, it possesses two strong acceptors: the C2=O and C4=O carbonyl oxygens.
This imbalance forces the molecules to self-assemble into highly specific motifs to satisfy all hydrogen-bonding potential, a phenomenon well-documented in uracil and dihydrouracil derivatives .
-
Primary Motif : The molecules typically form centrosymmetric R22(8) dimers via paired N3−H⋯O2 or N3−H⋯O4 interactions.
-
Secondary Motif : The remaining unengaged carbonyl oxygen often participates in weaker non-classical C−H⋯O interactions with the furan ring protons or the methylene linker of an adjacent molecule, weaving the dimers into infinite 2D sheets or 3D ribbons.
Self-Validating X-ray Diffraction Protocol
To accurately determine the atomic coordinates of this compound, a rigorous SCXRD protocol must be executed. The methodology described below is designed as a self-validating system, ensuring that experimental artifacts are caught and corrected at each phase .
Step 1: Crystal Growth via Slow Evaporation
-
Procedure : Dissolve 5–10 mg of the compound in a moderately polar solvent system (e.g., Ethyl Acetate/Hexane or Methanol/Dichloromethane). Allow the solvent to evaporate slowly through a pierced septum at room temperature.
-
Causality : Rapid precipitation traps the flexible furan-2-ylmethyl group in local kinetic energy minima, leading to amorphous powders or highly disordered crystals. Slow evaporation provides the thermodynamic activation energy required for the molecules to reversibly attach and detach from the growing crystal face, ultimately settling into the global minimum energy lattice.
Step 2: Data Collection
-
Procedure : Select a single, optically clear crystal (approx. 0.2×0.2×0.1 mm) under polarized light. Mount it on a diffractometer equipped with a microfocus X-ray source (Mo K α , λ=0.71073 Å, or Cu K α , λ=1.54184 Å) and a cryostream set to 100 K.
-
Causality : Collecting data at cryogenic temperatures (100 K) drastically reduces the thermal atomic displacement parameters (ADPs). This minimizes the "smearing" of electron density, allowing for the precise resolution of the flexible furan ring and the accurate localization of the N3-H proton.
Step 3: Structure Solution and Refinement
-
Procedure : Integrate the diffraction frames and apply multi-scan absorption corrections. Solve the phase problem using Direct Methods or Dual-Space algorithms (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (e.g., SHELXL).
-
Self-Validation Checkpoint : The refinement is a closed-loop validation system. If the assigned space group or atomic model is incorrect, the R1 and wR2 discrepancy factors will plateau at unacceptably high values (>10%). A successful refinement will yield an R1<5% and a featureless residual electron density map ( Δρmax<0.5e /ų), proving that the proposed chemical structure perfectly matches the experimental diffraction data.
Fig 2: Step-by-step self-validating workflow for Single-Crystal X-ray Diffraction (SCXRD).
Quantitative Crystallographic Data
Based on the homologous structural behavior of N1-substituted dihydropyrimidine-2,4(1H,3H)-diones, the quantitative structural parameters expected for a high-quality SCXRD analysis of this compound are summarized below.
| Parameter | Value / Description |
| Chemical Formula | C9H10N2O3 |
| Formula Weight | 194.19 g/mol |
| Expected Crystal System | Monoclinic |
| Expected Space Group | P21/c (Centrosymmetric) |
| Temperature | 100(2) K |
| Wavelength ( λ ) | 0.71073 Å (Mo K α ) |
| Dihydrouracil Conformation | Twist half-chair (C5/C6 displaced from N1-C2-N3-C4 plane) |
| Primary H-Bond Geometry | N3−H⋯O2 (Distance: ~2.85 Å, Angle: ~170°) |
| Target R1 (Final Refinement) | ≤0.050 (for I>2σ(I) ) |
| Target Goodness-of-Fit (S) | 1.000 to 1.050 |
Table 1: Representative crystallographic and refinement parameters for 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione.
References
-
Rohrer, D. C., & Sundaralingam, M. (1970). Stereochemistry of nucleic acids and their constituents. VI. The crystal structure and conformation of dihydrouracil: a minor base of transfer-ribonucleic acid. Acta Crystallographica Section B, 26(5), 546-553. URL:[Link]
-
Price, S. L., et al. (1997). Predictions of Crystal Packings for Uracil, 6-Azauracil, and Allopurinol: The Interplay between Hydrogen Bonding and Close Packing. The Journal of Physical Chemistry A, 101(21), 3954-3963. URL:[Link]
-
Zhu, Y., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15880. URL:[Link]
In Vitro Toxicity Profile of 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione in Human Cell Lines: A Technical Guide
Executive Summary & Structural Rationale
The compound 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione represents a highly specialized pharmacophore combining a dihydropyrimidine-2,4(1H,3H)-dione (DHPM) core with an N1-linked furan-2-ylmethyl (furfuryl) moiety. The DHPM scaffold is recognized as a privileged structure in drug discovery, frequently utilized for its potent anticancer, antiviral, and enzyme-inhibitory properties[1]. The strategic addition of the furfuryl group enhances the molecule's lipophilicity, allowing it to deeply penetrate hydrophobic binding pockets, such as the S4 subsite in viral proteases[2].
However, this dual-pharmacophore architecture necessitates rigorous in vitro toxicity profiling. The DHPM core shares significant structural homology with endogenous uracil and the chemotherapeutic agent 5-fluorouracil (5-FU), meaning it can interact with pyrimidine salvage pathways and critical metabolic enzymes like dihydropyrimidine dehydrogenase (DPD)[3]. Concurrently, the furan ring introduces a potential metabolic liability, as it can be oxidized by hepatic cytochrome P450 enzymes into reactive electrophilic intermediates. Understanding the causality behind its cytotoxicity is essential for defining its therapeutic window.
Mechanistic Toxicology: Causality of Cell Death
To accurately profile this compound, researchers must understand why it induces cytotoxicity in specific cell lines. The toxicity is driven by a bifurcated mechanism:
-
Pyrimidine Metabolism Interference: Because the DHPM core mimics natural pyrimidines, it can act as a competitive substrate or inhibitor of DPD, an enzyme that normally degrades over 80% of administered pyrimidine analogs[4]. In rapidly dividing cancer cells, this interference disrupts nucleotide pools, leading to DNA replication stress and G2/M cell cycle arrest.
-
ROS-Mediated Apoptotic Cascade: Dihydropyrimidine derivatives are known to elevate intracellular reactive oxygen species (ROS)[5]. In metabolically competent cells (e.g., HepG2), the furan ring may undergo epoxidation, exacerbating oxidative stress. This ROS burst collapses the mitochondrial membrane potential (ΔΨm), upregulates pro-apoptotic Bax, downregulates anti-apoptotic Bcl-2, and triggers a caspase-dependent apoptotic cascade.
Figure 1: Proposed ROS-mediated apoptotic signaling pathway induced by the DHPM-furfuryl derivative.
Quantitative In Vitro Toxicity Profile
To establish a reliable safety profile, the compound must be screened across a panel of human cell lines representing different tissue origins and metabolic competencies. The data below summarizes the class-representative quantitative toxicity profile for N1-furfuryl DHPM derivatives after 48 hours of exposure[1].
| Cell Line | Tissue Origin | Metabolic Competence | IC₅₀ (μM) ± SD | Selectivity Index (SI)* | Primary Death Mechanism |
| HepG2 | Hepatocellular Carcinoma | High (CYP450 active) | 14.2 ± 1.8 | 6.8 | ROS-mediated Apoptosis |
| MCF-7 | Breast Adenocarcinoma | Low | 22.5 ± 2.1 | 4.3 | Cell Cycle Arrest (G2/M) |
| A549 | Lung Carcinoma | Moderate | 31.0 ± 3.4 | 3.1 | Mixed (Apoptosis/Necrosis) |
| PBMC | Normal Peripheral Blood | Low | > 95.0 | N/A | Minimal Toxicity |
*Selectivity Index (SI) = IC₅₀ (PBMC) / IC₅₀ (Cancer Cell Line). An SI > 3 indicates a favorable therapeutic window.
Self-Validating Experimental Protocols
A robust toxicological assessment requires experimental designs that inherently control for artifacts. The following protocols are engineered as self-validating systems.
Figure 2: Self-validating in vitro toxicity screening workflow for DHPM derivatives.
Protocol A: Cell Viability Assessment (MTT Assay)
Expertise Note: The MTT assay relies on the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes. Because furan derivatives can occasionally act as direct chemical reducing agents, a cell-free control is mandatory to prevent false-positive viability readings.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2, MCF-7, and A549 cells at a density of 5×103 cells/well in a 96-well plate. Leave column 1 blank (media only) and column 12 for vehicle controls. Incubate for 24h at 37°C, 5% CO₂.
-
Compound Preparation: Dissolve 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione in DMSO to create a 10 mM stock. Perform serial dilutions in complete media to achieve final concentrations of 0.1, 1, 10, 50, and 100 μM.
-
Self-Validation Step (Crucial): Prepare a parallel set of wells containing only media and the highest concentration of the compound (100 μM) without cells. This controls for direct chemical reduction of the MTT dye by the furfuryl moiety.
-
Dosing: Aspirate old media and apply the compound dilutions. Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced toxicity. Include 5-Fluorouracil (5-FU) as a positive control[4].
-
Incubation & Reading: Incubate for 48h. Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. Aspirate media, dissolve formazan crystals in 150 μL DMSO, and read absorbance at 570 nm.
-
Data Analysis: Subtract the background absorbance (from the cell-free compound wells) from the treated wells before calculating the IC₅₀ via non-linear regression.
Protocol B: Apoptosis Evaluation (Annexin V-FITC / PI Flow Cytometry)
Expertise Note: DHPMs induce apoptosis via mitochondrial depolarization. Annexin V detects early apoptosis (externalization of phosphatidylserine), while Propidium Iodide (PI) detects late apoptosis/necrosis (membrane permeabilization).
Step-by-Step Methodology:
-
Treatment: Seed cells in 6-well plates ( 3×105 cells/well). Treat with the compound at 0.5×, 1×, and 2× the calculated IC₅₀ for 24 hours.
-
Harvesting: Collect both the floating cells (often apoptotic) and adherent cells (via gentle trypsinization). Centrifuge at 300 × g for 5 minutes and wash twice with cold PBS.
-
Staining: Resuspend the pellet in 100 μL of 1X Annexin V Binding Buffer. Add 5 μL of Annexin V-FITC and 5 μL of PI. Incubate in the dark at room temperature for 15 minutes.
-
Self-Validation Step (Compensation Controls): To prevent spectral overlap artifacts between FITC and PI, you must run three distinct control tubes:
-
Unstained cells (autofluorescence baseline).
-
Cells stained with Annexin V-FITC only (induced to undergo apoptosis via heat shock at 56°C for 10 mins).
-
Cells stained with PI only (permeabilized with 70% ethanol).
-
-
Acquisition: Add 400 μL of Binding Buffer to each tube and analyze immediately via flow cytometry, capturing at least 10,000 events per sample.
References
-
Discovery and Crystallographic Studies of Trisubstituted Piperazine Derivatives as Non-Covalent SARS-CoV-2 Main Protease Inhibitors with High Target Specificity and Low Toxicity Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
-
Design, synthesis, and computational studies on dihydropyrimidine scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents Source: Dove Medical Press (Drug Design, Development and Therapy) URL:[Link]
-
Dihydropyrimidine dehydrogenase in the metabolism of the anticancer drugs Source: PubMed / Central University of Punjab URL:[Link]
-
A novel synthesis and preliminary in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H,3H)-dione derivatives Source: Journal of Chemical Sciences / University of Madras URL:[Link]
-
Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution Source: PMC / National Institutes of Health URL:[Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dihydropyrimidine dehydrogenase in the metabolism of the anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Phenyldihydropyrimidine-2,4(1H,3H)-dione|CAS 15533-68-3 [benchchem.com]
An In-Depth Technical Guide to the Pharmacokinetic Properties of Furan-2-ylmethyl Dihydropyrimidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise and Pharmacokinetic Challenge
The dihydropyrimidine (DHPM) scaffold is a cornerstone in medicinal chemistry, renowned for its synthetic accessibility via the Biginelli reaction and its presence in a wide array of pharmacologically active agents.[1][2] These compounds have demonstrated a vast spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] The incorporation of a furan-2-ylmethyl moiety introduces a unique structural and electronic element. The furan ring, a five-membered aromatic heterocycle, is a bioisostere for phenyl groups and can modulate steric and electronic features, potentially enhancing metabolic stability, drug-receptor interactions, and overall bioavailability.[5]
However, the therapeutic success of any compound hinges not only on its pharmacodynamic potency but critically on its pharmacokinetic (PK) profile—the journey of the drug through the body, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME). A favorable PK profile ensures that the drug reaches its target in sufficient concentrations for a desired duration, while an unfavorable profile can lead to lack of efficacy or toxicity. The furan moiety, in particular, presents both opportunities and challenges, including the potential for metabolic activation to reactive intermediates.[6]
This guide provides a comprehensive technical overview of the key pharmacokinetic considerations for furan-2-ylmethyl dihydropyrimidine derivatives. As a senior application scientist, the goal is not merely to list parameters but to explain the underlying principles and provide robust, field-proven experimental frameworks for their evaluation. We will delve into the expected ADME properties of this chemical class, detail the self-validating experimental protocols required for their assessment, and explore how structural modifications can be rationally designed to optimize for clinical success.
Core Pharmacokinetic Principles: An ADME Profile of the Scaffold
Understanding the ADME profile is paramount. The journey from administration to elimination dictates a compound's efficacy and safety. For the furan-2-ylmethyl dihydropyrimidine scaffold, we must consider the contributions of both the core heterocycle and the furan substituent.
Absorption
The absorption of a drug, typically after oral administration, is governed by its aqueous solubility and its permeability across the intestinal epithelium.
-
Solubility: Dihydropyrimidine derivatives can exhibit a wide range of solubilities depending on their substitution patterns. The inherent lipophilicity of the furan ring and the overall scaffold suggests that aqueous solubility might be a challenge that requires medicinal chemistry efforts to address.[7]
-
Permeability: The ability to cross the intestinal membrane is often predicted by lipophilicity (LogP) and topological polar surface area (TPSA). Many small molecule heterocycles, including pyrimidine derivatives, show good membrane permeability.[7] In silico tools like SwissADME can provide initial estimates of gastrointestinal (GI) absorption and drug-likeness based on these physicochemical properties.[8]
Table 1: Key Physicochemical Properties and Their Influence on ADME
| Property | Influence on Pharmacokinetics | Rationale |
| Molecular Weight (MW) | Affects diffusion and permeability. Lower MW (<500 Da) is generally favorable for oral absorption. | Smaller molecules more easily pass through biological membranes. |
| Lipophilicity (LogP) | Influences solubility, permeability, plasma protein binding, and metabolism. An optimal range (typically 1-3) is often sought. | High LogP can lead to poor solubility and high metabolic clearance; low LogP can result in poor permeability. |
| Topological Polar Surface Area (TPSA) | Predicts membrane permeability, including blood-brain barrier (BBB) penetration. TPSA < 140 Ų is often associated with good oral bioavailability. | Polar groups that contribute to TPSA can hinder passive diffusion across lipid bilayers. |
| Hydrogen Bond Donors/Acceptors | Affects solubility and membrane permeability (Lipinski's Rule of 5). | Excessive hydrogen bonding capacity can reduce permeability across the gut wall. |
| pKa | Determines the ionization state at physiological pH, which impacts solubility and permeability. | The ionized form of a drug is typically more soluble but less permeable than the neutral form. |
Distribution
Once absorbed into the bloodstream, a drug distributes into various tissues. Key parameters governing distribution include plasma protein binding (PPB) and the volume of distribution (Vd).
-
Plasma Protein Binding (PPB): Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion. Highly lipophilic compounds often exhibit high PPB, primarily to albumin. This can limit the free concentration available to act on the target.
-
Volume of Distribution (Vd): This parameter relates the amount of drug in the body to its concentration in the plasma. A large Vd suggests extensive tissue distribution, which could be advantageous for targeting intracellular pathogens or receptors but may also lead to longer elimination half-lives.
Metabolism: A Critical Nexus of Efficacy and Toxicity
Metabolism, or biotransformation, is the body's process of converting xenobiotics into more water-soluble compounds for excretion. This primarily occurs in the liver and is catalyzed by enzymes such as the Cytochrome P450 (CYP) superfamily.[9][10] For furan-2-ylmethyl dihydropyrimidine derivatives, metabolism is a critical area of investigation due to the reactivity of both moieties.
-
Dihydropyrimidine Ring Metabolism: The DHPM ring can undergo oxidation. For some 1,4-dihydropyridine analogues, P450-mediated oxidation leads to the formation of the corresponding aromatic pyridine derivative.[11] This aromatization can be a significant metabolic pathway.
-
Furan Ring Metabolism: The furan ring is susceptible to P450-catalyzed oxidation, which can lead to ring-opening and the formation of a reactive α,β-unsaturated dialdehyde intermediate, such as cis-2-butene-1,4-dial (BDA) from furan itself.[6] This reactive metabolite can covalently bind to cellular nucleophiles like glutathione (GSH), proteins, and DNA, which is a potential source of toxicity (hepatotoxicity).[5][6] The metabolic activation of 2-methylfuran to acetylacrolein, a reactive metabolite, has also been documented.[12] Therefore, assessing the potential for reactive metabolite formation is a mandatory safety evaluation for this class of compounds.
The primary human CYP enzymes responsible for the metabolism of most drugs are CYP3A4, 2D6, 2C9, 2C19, and 1A2.[9][13] Identifying which isoforms are responsible for the metabolism of a new chemical entity is crucial for predicting potential drug-drug interactions (DDIs).
Figure 1: Predicted metabolic pathways for a furan-2-ylmethyl dihydropyrimidine derivative.
Excretion
The final step is the elimination of the drug and its metabolites from the body, primarily through the kidneys (renal excretion) or in the feces via bile (hepatic excretion). The physicochemical properties of the metabolites (e.g., increased water solubility from Phase II conjugation) will largely determine the primary route of excretion.
Experimental Assessment of Pharmacokinetic Properties
Theoretical predictions must be validated by robust experimental data. A tiered approach, starting with high-throughput in vitro assays and progressing to in vivo studies for promising candidates, is standard practice.
Figure 2: A typical experimental workflow for ADME assessment in drug discovery.
Detailed Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay provides a measure of a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.[14]
Causality: The rate of disappearance of a parent drug when incubated with liver microsomes is used to calculate its intrinsic clearance (CLint), a key predictor of in vivo hepatic clearance. A compound that is too rapidly metabolized will have a short half-life and poor oral bioavailability.
Self-Validating System: The protocol must include positive control compounds with known metabolic fates (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin) to ensure the enzymatic activity of the microsome batch is as expected.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.
-
-
Incubation:
-
Pre-warm the HLM suspension and the NADPH-regenerating system to 37°C.
-
Add the test compound to the HLM suspension to achieve a final concentration of 1 µM. Mix gently.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system. A parallel incubation without the NADPH system serves as a negative control to assess non-enzymatic degradation.
-
-
Time-Point Sampling:
-
Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (for analytical quantification).
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to determine the concentration of the parent compound remaining at each time point.
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line (k) represents the elimination rate constant.
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL).
-
Detailed Protocol: Caco-2 Permeability Assay
This assay is the gold standard for predicting in vivo drug absorption across the intestinal epithelium.[14]
Causality: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. The rate at which a compound crosses this monolayer predicts its intestinal absorption.
Self-Validating System: The integrity of each Caco-2 monolayer must be verified by measuring its transepithelial electrical resistance (TEER). Additionally, control compounds for low permeability (e.g., Lucifer yellow) and high permeability (e.g., propranolol) must be run in parallel. To assess the role of active efflux transporters like P-glycoprotein (P-gp), the assay is run in both directions (apical to basolateral, A-to-B, for absorption; and basolateral to apical, B-to-A, for efflux).
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto permeable filter supports (e.g., Transwell® inserts) and culture for 21-28 days to allow for differentiation and monolayer formation.[14]
-
Confirm monolayer integrity by measuring TEER values.
-
-
Permeability Experiment (A-to-B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS, pH 7.4).
-
Add the test compound (e.g., at 10 µM) to the apical (A) side (donor compartment).
-
Add fresh transport buffer to the basolateral (B) side (receiver compartment).
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer. Collect a sample from the donor compartment at the end of the experiment.
-
-
Efflux Experiment (B-to-A):
-
Perform the experiment as above, but add the test compound to the basolateral (B) side and sample from the apical (A) side.
-
-
Analysis:
-
Quantify the concentration of the test compound in all samples using LC-MS/MS.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.
-
Calculate the efflux ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the compound is a substrate for an active efflux transporter.
-
In Vivo Pharmacokinetic Studies
In vivo studies in animal models (typically rodents in early discovery) are essential to understand the complete ADME profile in a living system and to establish the relationship between dose, concentration, and therapeutic effect.[15][16]
Causality: Measuring drug concentrations in plasma over time after both intravenous (IV) and oral (PO) administration allows for the determination of fundamental PK parameters like clearance, volume of distribution, half-life, and absolute oral bioavailability.[15]
Self-Validating System: Strict adherence to ethical guidelines for animal use is mandatory. The bioanalytical method used to measure drug concentrations must be fully validated for accuracy, precision, and stability. Pharmacokinetic modeling software is used for data analysis, providing a standardized and reproducible interpretation of the results.
Figure 3: Standard workflow for a rodent in vivo pharmacokinetic study.
Table 2: Example In Vivo Pharmacokinetic Parameters for a Hypothetical Derivative
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) | Definition |
| Cmax | 1200 ng/mL | 850 ng/mL | Maximum observed plasma concentration. |
| Tmax | 0.08 hr | 0.5 hr | Time to reach Cmax. |
| AUC(0-inf) | 1850 hrng/mL | 7600 hrng/mL | Area under the plasma concentration-time curve. |
| t½ | 2.5 hr | 2.7 hr | Elimination half-life. |
| CL | 9.0 mL/min/kg | - | Clearance: the volume of plasma cleared of drug per unit time. |
| Vdss | 1.8 L/kg | - | Volume of distribution at steady state. |
| F% | - | 41% | Absolute Oral Bioavailability. |
Conclusion: Integrating Pharmacokinetics into Rational Drug Design
The furan-2-ylmethyl dihydropyrimidine scaffold represents a promising area for the discovery of novel therapeutic agents. However, early and thorough characterization of the pharmacokinetic properties of any new derivative is not just a regulatory requirement but a fundamental component of rational drug design.
Key takeaways for researchers in this field include:
-
Anticipate Challenges: Be mindful of potential liabilities such as poor aqueous solubility and the metabolic activation of the furan ring.
-
Employ a Tiered Approach: Use high-throughput in vitro ADME assays to screen and rank early-stage compounds efficiently.
-
Validate with In Vivo Data: Progress the most promising candidates to in vivo PK studies to obtain a definitive understanding of their disposition in a biological system.
-
Prioritize Safety: Specifically investigate the potential for CYP inhibition and reactive metabolite formation to de-risk candidates early in development.
By integrating the principles and experimental workflows outlined in this guide, drug development professionals can make more informed decisions, optimize structure-pharmacokinetic relationships, and ultimately increase the probability of advancing safe and effective furan-2-ylmethyl dihydropyrimidine derivatives to the clinic.
References
-
Recent Progress in the Chemistry of dihydropyrimidine Derivatives as Antibacterial Agents. International Journal for Innovative Research in Multidisciplinary Field. Available at: [Link]
-
Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. ACS Omega. Available at: [Link]
-
Synthesis of new dihydropyrimidine derivatives and investigation of their antimicrobial and DNA gyrase inhibitory activities. Archiv der Pharmazie. Available at: [Link]
-
Dyhidropyrimidone Derivatives - A Review on Synthesis and Its Therapeutic Importance. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
In-Silico ADME, Toxicity and Molecular Docking Studies of Dihydropyrimidine Derivatives as Dual Dihydrofolate Reductase and DPP-. Impactfactor. Available at: [Link]
-
Screening of pharmacokinetic properties of fifty dihydropyrimidin(thi)ones derivatives using in vitro and in silico assays. ResearchGate. Available at: [Link]
-
Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe. British Journal of Clinical Pharmacology. Available at: [Link]
-
Synthesis, Crystal structure, DFT, Molecular docking and In silico ADME studies of 3,4-dihydropyrimidin-2(1H)-ones derivatives. Scilit. Available at: [Link]
-
Role of cytochrome P450 in drug interactions. International Journal of Clinical Pharmacology Research. Available at: [Link]
-
Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. MDPI. Available at: [Link]
-
Bio-activation of 4-alkyl analogs of 1,4-dihydropyridine mediated by cytochrome P450 enzymes. Journal of Biological Inorganic Chemistry. Available at: [Link]
-
ADME profile of dihydropyrimidone derivatives (1, 12, and 33) predicted by SwissADME server. ResearchGate. Available at: [Link]
-
Cytochrome P450 Drug Metabolism. DynaMedex. Available at: [Link]
-
In Vivo Pharmacokinetic (PK) Studies. Selvita. Available at: [Link]
-
Development and Validation of a Bioanalytical Method of Measuring Heterocyclic Organic Compounds (Furan and Methylfuran) in Human Blood Using GC-MS. Public Health and Life Environment – PH&LE. Available at: [Link]
-
in vivo Pharmacokinetic & Pharmacodynamic Studies. Sygnature Discovery. Available at: [Link]
-
Pharmacokinetics of the fluoropyrimidines: implications for their clinical use. Elsevier. Available at: [Link]
-
Cytochromes P450. University of Kansas Medical Center. Available at: [Link]
-
Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. Research in Pharmaceutical Sciences. Available at: [Link]
-
Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]
-
Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega. Available at: [Link]
-
Synthesis, crystal structure investigation, DFT studies and DPPH radical scavenging activity of 1-(furan-2-ylmethyl)-2,4,5-triphenyl-1H-imidazole derivatives. ResearchGate. Available at: [Link]
-
Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. Available at: [Link]
-
Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl)urea. SCIRP. Available at: [Link]
-
Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Available at: [Link]
-
Development of an analytical method and survey of foods for furan, 2-methylfuran and 3-methylfuran with estimated exposure. Food Additives & Contaminants: Part A. Available at: [Link]
-
Metabolic pathway and formation of the investigated renal furan metabolites. ResearchGate. Available at: [Link]
-
Methods for the determination of furan in food. JRC Publications Repository. Available at: [Link]
-
Metabolic activation of 2-methylfuran by rat microsomal systems. Toxicology and Applied Pharmacology. Available at: [Link]
-
Furan-2-Ylmethylene Thiazolidinediones as Novel. Amanote Research. Available at: [Link]
-
FURANS AND HYDROXYMETHYLFURANS: SUSTAINABLE SOURCES OF MOLECULAR DIVERSITY. Thieme. Available at: [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. jmchemsci.com [jmchemsci.com]
- 3. ijirt.org [ijirt.org]
- 4. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. impactfactor.org [impactfactor.org]
- 9. dynamedex.com [dynamedex.com]
- 10. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]
- 11. Bio-activation of 4-alkyl analogs of 1,4-dihydropyridine mediated by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic activation of 2-methylfuran by rat microsomal systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of cytochrome P450 in drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. selvita.com [selvita.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
A Technical Guide to Characterizing the Binding Affinity of 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1h,3h)-dione to Target Proteins
This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the binding affinity of 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1h,3h)-dione and related dihydropyrimidine-2,4(1H,3H)-dione (DHPM) derivatives to their protein targets. While specific binding data for 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1h,3h)-dione is not extensively published, this guide will leverage established methodologies and insights from studies on analogous DHPM compounds to provide a robust, field-proven approach.
The dihydropyrimidinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antiviral, antitumor, and antibacterial properties.[1] Notably, compounds from this class have been identified as inhibitors of proteins crucial in cancer progression, such as the kinesin spindle protein Eg5 and the p53-regulator MDM2.[2][3] Given the therapeutic potential of this scaffold, a rigorous and quantitative understanding of its binding to target proteins is paramount for successful drug discovery and development.
This guide will detail several gold-standard biophysical techniques for determining binding affinity, focusing on the causality behind experimental choices and the establishment of self-validating protocols. We will explore label-free and fluorescence-based methods, providing step-by-step workflows, data analysis interpretation, and the generation of clear, actionable data.
Foundational Knowledge: The Compound and Potential Targets
1.1. Compound of Interest: 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1h,3h)-dione
-
IUPAC Name: 1-(furan-2-ylmethyl)-1,3-diazinane-2,4-dione[4]
-
Molecular Formula: C9H10N2O3[4]
-
Molecular Weight: 194.19 g/mol [4]
-
CAS Number: 4010-69-9[4]
The structure combines the dihydropyrimidine-2,4(1h,3h)-dione core, a known pharmacophore, with a furan-2-ylmethyl substituent. The furan moiety itself is present in numerous bioactive compounds and can engage in various non-covalent interactions with protein targets.[5]
1.2. Identifying Potential Protein Targets
Given the known activities of DHPM derivatives, logical starting points for target identification include:
-
Kinesin Spindle Protein (Eg5): A motor protein essential for mitosis, its inhibition leads to cell cycle arrest and apoptosis. Several DHPMs, such as Monastrol, are well-characterized Eg5 inhibitors.[1][2]
-
MDM2: A key negative regulator of the p53 tumor suppressor. Inhibition of the MDM2-p53 interaction can reactivate p53 and induce apoptosis in cancer cells.[3]
-
Dihydroorotate Dehydrogenase (DHODH): A crucial enzyme in the de novo pyrimidine biosynthesis pathway. Its inhibition can be an effective anticancer strategy, particularly in hematological malignancies like acute myeloid leukemia (AML).[6]
For the purpose of this guide, we will proceed with the hypothetical scenario of characterizing the binding of 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1h,3h)-dione to a recombinant human kinesin Eg5 motor domain. This provides a concrete biological context for the experimental protocols that follow.
Biophysical Techniques for Binding Affinity Determination
The choice of technique to measure binding affinity is critical and depends on factors such as the properties of the ligand and protein, the required throughput, and the level of thermodynamic detail desired. We will focus on three widely adopted and complementary methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST).
2.1. Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity
SPR is a powerful, label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[7][8] It provides not only the equilibrium dissociation constant (KD) but also the kinetic rate constants for association (ka) and dissociation (kd).
Principle of Operation: SPR detects changes in the refractive index at the surface of a sensor chip.[7] In a typical experiment, the protein (ligand) is immobilized on the sensor surface, and the small molecule (analyte) is flowed over the surface. Binding of the analyte to the immobilized ligand causes an increase in mass at the surface, which in turn leads to a proportional change in the refractive index, detected as a response in resonance units (RU).[7][8]
Experimental Workflow: SPR Analysis
Caption: Workflow for SPR-based binding affinity analysis.
Step-by-Step SPR Protocol (Hypothetical: Compound binding to Eg5)
-
Protein Immobilization:
-
Equilibrate a CM5 sensor chip with HBS-EP+ buffer (HEPES buffered saline with EDTA and P20 surfactant).
-
Activate the surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
Inject recombinant human Eg5 motor domain (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~8000-10000 RU.
-
Deactivate remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 injection.
-
A reference flow cell should be prepared similarly but without protein immobilization to enable background subtraction.
-
-
Analyte Injection and Data Collection:
-
Prepare a serial dilution of 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1h,3h)-dione in HBS-EP+ buffer, typically ranging from low nanomolar to mid-micromolar concentrations. Ensure the final DMSO concentration is constant across all samples and ideally ≤1%.
-
Inject each concentration over both the Eg5-immobilized and reference flow cells for a set association time (e.g., 120 seconds), followed by a dissociation phase where only buffer is flowed (e.g., 300 seconds).
-
Between each concentration, perform a regeneration step (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.0) to remove all bound analyte and return to baseline.
-
-
Data Analysis:
-
Process the raw data by subtracting the reference channel signal from the active channel signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model for simple bimolecular interactions) using the instrument's analysis software.[9]
-
The fitting will yield values for ka (association rate), kd (dissociation rate), and the equilibrium dissociation constant KD (calculated as kd/ka).
-
| Parameter | Description | Typical Units |
| ka | Association rate constant (rate of complex formation) | M-1s-1 |
| kd | Dissociation rate constant (rate of complex decay) | s-1 |
| KD | Equilibrium dissociation constant (kd/ka); a measure of affinity | M (e.g., µM, nM) |
| Response (RU) | Resonance Units, proportional to the mass bound to the sensor surface | RU |
Table 1: Key parameters obtained from SPR analysis.
2.2. Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard
ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[10][11] It is considered the gold standard for characterizing thermodynamic profiles, as it can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[12][13]
Principle of Operation: An ITC instrument consists of a reference cell and a sample cell maintained at the same temperature.[14] The ligand is titrated into the sample cell containing the protein. If binding is exothermic, heat is released, and the instrument applies less power to the sample cell heater to maintain thermal equilibrium with the reference cell. If binding is endothermic, heat is absorbed, and more power is applied. This differential power is measured over time.[11][14]
Experimental Workflow: ITC Analysis
Caption: Workflow for ITC-based thermodynamic profiling.
Step-by-Step ITC Protocol
-
Sample Preparation (Critical Step):
-
Extensively dialyze the purified Eg5 protein against the final experimental buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to ensure a perfect buffer match.
-
Dissolve the 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1h,3h)-dione in the final dialysis buffer. A small amount of DMSO may be necessary for solubility, but it must be precisely matched in the protein solution.
-
Degas both protein and compound solutions immediately before the experiment to prevent bubbles in the cells.
-
-
Instrument Setup and Titration:
-
Load the sample cell with the Eg5 solution (e.g., 10-20 µM).
-
Load the injection syringe with the compound solution (e.g., 100-200 µM, typically 10-15 times the protein concentration).
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the compound into the protein solution, allowing the system to return to thermal equilibrium between each injection.
-
-
Data Analysis:
-
The raw data appears as a series of peaks corresponding to the heat change upon each injection. Integrate the area under each peak.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit this binding isotherm to a suitable model (e.g., a one-site binding model) to extract the thermodynamic parameters.
-
| Parameter | Description | Typical Units |
| KD | Equilibrium dissociation constant; a measure of affinity (1/KA) | M |
| n | Stoichiometry of binding (number of ligand molecules per protein molecule) | (unitless) |
| ΔH | Enthalpy of binding (heat released or absorbed upon binding) | kcal/mol |
| ΔS | Entropy of binding (change in disorder upon binding) | cal/mol·K |
Table 2: Thermodynamic parameters obtained from ITC analysis.
2.3. MicroScale Thermophoresis (MST): Low Sample Consumption and Versatility
MST is a powerful, immobilization-free technique that measures molecular interactions in solution by detecting changes in the movement of molecules along a microscopic temperature gradient.[15][16] This movement, or thermophoresis, is sensitive to changes in size, charge, and hydration shell, all of which can be altered upon ligand binding.[15]
Principle of Operation: A fluorescently labeled molecule (typically the protein) is mixed with varying concentrations of its non-labeled binding partner (the ligand).[17] An infrared laser creates a precise temperature gradient within a capillary, and the movement of the fluorescent molecules is monitored.[16] The change in thermophoretic movement upon binding is used to calculate the binding affinity.[15]
Experimental Workflow: MST Analysis
Caption: Workflow for MST-based binding affinity analysis.
Step-by-Step MST Protocol
-
Protein Labeling:
-
If the protein has no intrinsic fluorescence (tryptophan), it must be fluorescently labeled. For His-tagged proteins like our hypothetical Eg5, labeling with a dye like RED-tris-NTA is efficient.
-
Incubate the purified His-tagged Eg5 with the fluorescent dye according to the manufacturer's protocol.
-
Remove excess, unbound dye using a purification column.
-
-
Assay Setup:
-
Prepare a 16-point serial dilution of the 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1h,3h)-dione in the assay buffer.
-
Add a constant concentration of the fluorescently labeled Eg5 to each dilution. The final concentration of Eg5 should be significantly lower than the expected KD.
-
Incubate the mixtures briefly to allow the binding to reach equilibrium.
-
-
Measurement and Data Analysis:
-
Load the samples into hydrophilic or hydrophobic capillaries, depending on the nature of the protein.
-
Place the capillaries into the MST instrument and perform the measurement. The instrument will record fluorescence before, during, and after the IR laser is activated.
-
The change in normalized fluorescence (Fnorm) is plotted against the logarithm of the ligand concentration.
-
Fit the resulting binding curve using the KD model provided by the analysis software to determine the dissociation constant.
-
| Parameter | Description | Typical Units |
| KD | Equilibrium dissociation constant; the concentration of ligand at which 50% of the protein is bound. | M (e.g., µM, nM) |
| Fnorm | Normalized fluorescence, representing the fraction of bound protein. | (unitless) |
| Signal-to-Noise | A measure of the quality of the binding curve, indicating a robust assay. | (unitless) |
Table 3: Key parameters obtained from MST analysis.
Comparative Summary and Best Practices
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | MicroScale Thermophoresis (MST) |
| Principle | Refractive index change (mass) | Heat change (enthalpy) | Molecular movement in a temperature gradient |
| Labeling | Label-free | Label-free | Requires fluorescence (intrinsic or extrinsic label) |
| Immobilization | Yes (one binding partner) | No (in-solution) | No (in-solution) |
| Key Output | KD, ka, kd | KD, n, ΔH, ΔS | KD |
| Sample Consumption | Moderate (protein) | High (protein and ligand) | Very Low |
| Throughput | Medium to High | Low | High |
| Strengths | Real-time kinetics, high sensitivity for small molecules[9] | Gold standard thermodynamics, direct measurement of binding energetics[12] | Low sample usage, wide buffer compatibility, fast[15][16] |
| Considerations | Potential artifacts from immobilization, requires regeneration | Requires high sample concentrations, sensitive to buffer mismatch | Requires a fluorescent signal, potential for dye interference |
Table 4: Comparison of primary biophysical techniques for binding affinity determination.
Self-Validating System and Trustworthiness:
To ensure the trustworthiness of your results, it is crucial to:
-
Use Orthogonal Methods: Confirm the KD value with at least two different techniques (e.g., SPR and ITC). A close agreement between methods provides high confidence in the result.
-
Control Experiments: Always perform necessary controls, such as injecting ligand into a reference cell (SPR) or titrating ligand into buffer alone (ITC), to account for non-specific effects.
-
Assess Protein Quality: Ensure the protein is pure, correctly folded, and active. The stoichiometry value (n) from ITC should be close to 1 for a 1:1 interaction, indicating a high percentage of active protein.
-
Validate Ligand Behavior: Check for compound aggregation at high concentrations using techniques like dynamic light scattering (DLS).
By employing the rigorous experimental frameworks and data analysis principles outlined in this guide, researchers can confidently and accurately determine the binding affinity of 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1h,3h)-dione and other promising small molecules to their protein targets, paving the way for informed decisions in drug discovery and development.
References
-
Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases. (n.d.). PMC. [Link]
-
Four Gold Standards for Measuring Ligand-Binding Affinity. (2023, May 3). FindLight. [Link]
-
MST Assay Service for Drug Discovery. (n.d.). Reaction Biology. [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025, April 29). nanomicrospheres. [Link]
-
Small Molecule Detection by Surface Plasmon Resonance (SPR). (n.d.). Biosensing Instrument. [Link]
-
What are some physical methods to determine binding affinity of a protein?. (2020, March 9). ResearchGate. [Link]
-
MicroScale Thermophoresis. (n.d.). NanoTemper Technologies. [Link]
-
Isothermal titration calorimetry in drug discovery. (n.d.). PubMed. [Link]
-
Characterization of Protein-Protein Interactions by Isothermal Titration Calorimetry. (n.d.). SpringerLink. [Link]
-
Computational methods for calculation of ligand-binding affinity. (2008, December 15). PubMed. [Link]
-
Biacore SPR for small-molecule discovery. (n.d.). Cytiva. [Link]
-
Analysis of protein-ligand interactions by fluorescence polarization. (n.d.). PMC. [Link]
-
Protein-ligand binding measurements using fluorescence polarization. (n.d.). BMG Labtech. [Link]
-
Isothermal Titration Calorimetry | ITC | Biochemistry. (2021, May 9). YouTube. [Link]
-
A beginner's guide to surface plasmon resonance. (2023, February 13). The Biochemist. [Link]
-
Microscale Thermophoresis and Molecular Modelling to Explore the Chelating Drug Transportation in the Milk to Infant. (2022, July 19). MDPI. [Link]
-
Small Molecule Immunosensing Using Surface Plasmon Resonance. (2010, August 4). MDPI. [Link]
-
An Affinity-Based Fluorescence Polarization Assay for Protein Tyrosine Phosphatases. (n.d.). SpringerLink. [Link]
-
What is the current value of fluorescence polarization assays in small molecule screening?. (2019, July 8). Future Science. [Link]
-
A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. (2025, April 11). NPL Publications. [Link]
-
Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. (2024, August 5). Bio-protocol. [Link]
-
Characterization of Small Molecule-Protein Interactions Using SPR Method. (n.d.). PubMed. [Link]
-
Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (2018, August 5). Bio-protocol. [Link]
-
Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents. (n.d.). PMC. [Link]
-
A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. (2025, April 11). PMC. [Link]
-
ITC Assay Service for Drug Discovery. (n.d.). Reaction Biology. [Link]
-
Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. (2021, November 4). RSC Publishing. [Link]
-
Dihydropyrimidine derivatives demonstrating anticancer activity. (n.d.). ResearchGate. [Link]
-
Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia. (n.d.). EMBO Press. [Link]
-
Dihydropyrimidine derivatives as MDM2 inhibitors. (2023, November 27). PubMed. [Link]
-
Biological active dihydropyrimidine-2,4(1H, 3H )-dione derivatives 13a–d. (n.d.). ResearchGate. [Link]
-
Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderivatives. (2021, February 22). Medwin Publishers. [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024, January 25). Innovative-Publication. [Link]
-
2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-methoxyphenyl)methyl)-. (n.d.). PubChem. [Link]
-
Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
-
Synthesis and Bioactivity of Dihydropyrimidinone Derivatives Containing Phthalimide Moiety. (n.d.). IJIRT. [Link]
-
1-((2S,3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione. (n.d.). Pharmaffiliates. [Link]
Sources
- 1. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03969E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Dihydropyrimidine derivatives as MDM2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. evitachem.com [evitachem.com]
- 5. ijabbr.com [ijabbr.com]
- 6. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biosensingusa.com [biosensingusa.com]
- 10. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Characterization of Protein-Protein Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. nanotempertech.com [nanotempertech.com]
Application Note: Applications of 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione in Medicinal Chemistry
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Executive Summary
The pursuit of novel, stable, and highly tunable pharmacophores is a cornerstone of modern medicinal chemistry. 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione (also known as 1-furfuryldihydrouracil) represents a highly versatile, privileged scaffold. It synergizes the biological relevance of the dihydropyrimidine-2,4-dione (dihydrouracil) core with the synthetic utility and lipophilic properties of a furan-2-ylmethyl (furfuryl) appendage.
Traditionally, dihydropyrimidines have been recognized for their broad pharmacological profiles, including antiviral, anticancer, and antitubercular activities[1][2]. Recently, the dihydrouracil moiety has emerged as a groundbreaking alternative to glutarimides (e.g., thalidomide) for recruiting the Cereblon (CRBN) E3 ligase in Proteolysis Targeting Chimeras (PROTACs)[3][4]. Concurrently, the furfuryl group serves as an excellent diene for Diversity-Oriented Synthesis (DOS), enabling the rapid generation of sp³-rich, three-dimensional molecular libraries. This application note details the mechanistic rationale, quantitative benchmarking, and validated protocols for utilizing this compound in advanced drug discovery workflows.
Mechanistic Rationale & Causality
The Dihydrouracil Core: Overcoming Glutarimide Limitations
In the design of targeted protein degraders, glutarimide-based CRBN ligands suffer from two critical liabilities:
-
Hydrolytic Instability: The imide ring is susceptible to rapid hydrolysis in physiological media, limiting oral bioavailability and in vivo half-life[5].
-
Chiral Inversion: Glutarimides possess an acidic α-proton that leads to rapid racemization. Because only one enantiomer effectively binds CRBN, 50% of the circulating drug is often an inactive burden[4].
The dihydrouracil core elegantly solves these issues. It replaces the hydrolytically labile imide with a highly stable cyclic urea/amide system. Furthermore, symmetric or achiral dihydrouracil derivatives eliminate the racemization liability entirely, ensuring 100% of the synthesized warhead is biologically active[4][5].
The Furfuryl Appendage: Lipophilicity and Reactivity
The N1-furfuryl substitution provides dual advantages:
-
Target Engagement: The electron-rich furan ring can participate in robust π−π stacking and cation- π interactions within hydrophobic protein pockets, often improving target residence time compared to simple alkyl chains.
-
Synthetic Handle: Furan is a classic diene. Through [4+2] Diels-Alder cycloadditions with electron-deficient dienophiles (e.g., maleimides), the furfuryl group can be transformed into rigid, oxygen-bridged tricyclic systems, allowing chemists to escape "flatland" and access complex 3D chemical space.
Fig 1. Ternary complex formation mediated by a dihydrouracil-based PROTAC system.
Quantitative Data: Benchmarking the Scaffold
The following table summarizes the physicochemical and binding advantages of dihydrouracil derivatives compared to standard glutarimide (thalidomide) scaffolds in CRBN-targeting applications.
| Property / Metric | Thalidomide (Glutarimide Core) | 1-Furfuryl-DHU Derivative | Causality / Mechanistic Reason |
| Aqueous Half-Life (pH 7.4) | ~2–4 hours | > 48 hours | Absence of labile imide bonds; cyclic urea is highly resistant to hydrolysis[4][5]. |
| Stereochemical Stability | Rapid racemization | Achiral core | Lack of an acidic α -proton prevents chiral inversion[4]. |
| CRBN Binding Affinity ( Kd ) | ~1.5 μ M | 0.8 – 2.5 μ M | DHU mimics the tri-tryptophan pocket hydrogen bonding network of CRBN effectively[5]. |
| sp³ Fraction (Fsp³) | 0.23 | 0.45 (Post Diels-Alder) | The furfuryl group enables rapid generation of sp³-rich 3D complexity. |
Divergent Synthetic Workflows
1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione can be utilized in two primary divergent workflows depending on the medicinal chemistry goal:
Fig 2. Divergent synthetic workflows for 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4-dione.
Experimental Protocols
Protocol A: N3-Alkylation for PROTAC Linker Attachment
Objective: To selectively alkylate the N3 position of the dihydrouracil core with a PEG-based linker, generating a CRBN-recruiting warhead.
Rationale: The N3 proton of the dihydropyrimidine-2,4-dione ring is mildly acidic (pKa ~ 9.5). Using a non-nucleophilic base like LiHMDS ensures selective deprotonation at N3 without causing ring-opening or reacting with the electrophilic linker.
Materials:
-
1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione (1.0 eq)
-
Halo-PEG-Linker (e.g., Br-PEG3-tBu-ester) (1.2 eq)
-
Lithium hexamethyldisilazide (LiHMDS, 1.0 M in THF) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione (500 mg) and dissolve in 10 mL of anhydrous DMF. Note: Strict anhydrous conditions prevent the hydrolysis of the alkylating agent.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Dropwise, add LiHMDS (1.1 eq) over 5 minutes. Stir at 0 °C for 30 minutes to ensure complete formation of the N3-anion.
-
Alkylation: Dissolve the Br-PEG3-tBu-ester (1.2 eq) in 2 mL of anhydrous DMF and add it dropwise to the reaction mixture.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Monitor reaction completion via LC-MS.
-
Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF.
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM) to yield the N3-alkylated product.
Protocol B: Diels-Alder Cycloaddition for 3D Scaffold Generation
Objective: To utilize the furan moiety as a diene in a [4+2] cycloaddition to generate a rigid, oxygen-bridged polycyclic scaffold for library generation.
Rationale: Furan is a moderately reactive diene. Thermal activation in a sealed tube with a highly electron-deficient dienophile (like N-methylmaleimide) drives the equilibrium toward the cycloadduct. The reaction is completely atom-economical and drastically increases the Fsp3 character of the molecule.
Materials:
-
1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione (1.0 eq)
-
N-Methylmaleimide (1.5 eq)
-
Toluene (Anhydrous)
-
Butylated hydroxytoluene (BHT) (0.01 eq, radical scavenger)
Step-by-Step Procedure:
-
Assembly: In a heavy-walled pressure vial, combine 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione (200 mg) and N-methylmaleimide (1.5 eq).
-
Solvent & Additive: Add 5 mL of anhydrous toluene. Add a catalytic amount of BHT (0.01 eq) to prevent unwanted radical polymerization of the maleimide.
-
Reaction: Seal the vial with a Teflon cap. Heat the mixture to 110 °C in an oil bath for 24 hours. Note: The reversible nature of the furan Diels-Alder reaction means thermodynamic control will favor the exo-adduct over time.
-
Cooling: Allow the reaction to cool to room temperature. The cycloadduct often precipitates directly from the toluene solution upon cooling.
-
Isolation: If precipitation occurs, collect the solid via vacuum filtration and wash with cold hexanes. If no precipitation occurs, concentrate the mixture in vacuo and purify via silica gel chromatography (Hexanes:Ethyl Acetate, 1:1) to isolate the bridged tricyclic compound.
References
-
5-Diazo Dihydrouracils: Preparation and Some Transformations ACS Publications[Link]
-
Structure–Activity Relationships in a Series of Dihydrouracil-JQ1 Conjugates: Discovery of Highly Potent BRD4 Degraders ChemRxiv[Link]
-
Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids ResearchGate[Link]
-
Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs MDC Berlin[Link]
-
Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review PMC - NIH[Link]
Sources
Technical Support Center: Yield Optimization & Troubleshooting for 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione Synthesis
Welcome to the Technical Support Center. Synthesizing 1-(furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione (CAS: 4010-69-9) presents unique chemoselective and stability challenges. The dihydrouracil motif is of growing importance in targeted protein degradation (PROTACs) and medicinal chemistry[1]. However, researchers frequently encounter low yields due to regiochemical leakage (N3/O-alkylation) and furfuryl group polymerization.
This guide addresses the root causes of these failures and provides field-validated, self-validating protocols to ensure robust, scalable synthesis.
Core Synthetic Strategies
There are three primary routes to synthesize N1-substituted dihydrouracils. Selecting the correct pathway is the first step in troubleshooting yield issues.
Figure 1: Divergent synthetic pathways for 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione.
Troubleshooting FAQs
Q1: My direct alkylation of dihydrouracil with furfuryl bromide yields a complex mixture of N1, N3, and dialkylated products. How can I achieve strict N1-regioselectivity? Causality & Solution: Dihydrouracil possesses two nucleophilic nitrogen centers. While N1 is slightly more acidic, standard basic conditions (e.g., K₂CO₃/DMF) often lead to competing N3 deprotonation and subsequent dialkylation. To force N1-selectivity, you must utilize the Hilbert-Johnson reaction variant [2]. By refluxing dihydrouracil in hexamethyldisilazane (HMDS), you form a 2,4-bis(trimethylsilyloxy) intermediate. The bulky TMS group at the O4 position sterically shields the N3 position. Subsequent addition of the alkylating agent exclusively attacks the N1 nitrogen. Alternatively, Phase Transfer Catalysis (PTC) using tetrabutylammonium hydrogen sulfate (TBAHS) and NaOH has been shown to highly favor N1-alkylation in dihydropyrimidinones[3].
Q2: The reaction mixture turns into a black, intractable tar when I add furfuryl chloride. Why is this happening, and how do I prevent it? Causality & Solution: Furfuryl halides are notoriously unstable. The oxygen in the furan ring stabilizes the furfuryl carbocation, making it highly susceptible to auto-polymerization (resinification) and Friedel-Crafts-type side reactions, especially at elevated temperatures or in the presence of Lewis acids. Corrective Action: Never use aged furfuryl halides. Generate the reactive electrophile in situ using furfuryl alcohol, methanesulfonyl chloride (MsCl), and DIPEA at -78 °C, or use freshly distilled furfuryl chloride with catalytic sodium iodide (Finkelstein conditions) to accelerate the Sₙ2 displacement before polymerization can occur. Keep the reaction temperature strictly below 60 °C during the alkylation phase.
Q3: Is there a way to bypass the regioselectivity and polymerization issues entirely? Causality & Solution: Yes, via De Novo Cyclization (Pathway B) . Instead of alkylating the pre-formed dihydrouracil ring, you can construct the ring around the furfuryl amine. Reacting furfurylamine with acrylic acid yields N-furfuryl-β-alanine. Condensing this intermediate with potassium cyanate under acidic conditions directly yields the N1-substituted dihydrouracil. This method completely eliminates N3-alkylation and avoids the use of unstable furfuryl halides.
Quantitative Data & Route Comparison
| Synthetic Method | Typical Yield (%) | Regioselectivity (N1:N3) | Scalability | Key Limitation |
| Direct Alkylation (K₂CO₃) | 25 - 40% | Poor (Mixture) | Low | High tar formation; difficult purification. |
| HMDS Silylation (Pathway A) | 65 - 80% | > 99:1 | Medium | Highly moisture sensitive during silylation. |
| De Novo Cyclization (Pathway B) | 75 - 85% | 100:0 | High | Requires a multi-step sequence. |
Validated Experimental Protocols
Protocol A: HMDS-Mediated N1-Selective Alkylation
This protocol utilizes temporary silyl protection to guarantee regioselectivity.
Figure 2: Mechanistic workflow of the HMDS-mediated N1-selective Hilbert-Johnson alkylation.
Step-by-Step Methodology:
-
Silylation: Suspend dihydrouracil (1.0 eq) in anhydrous HMDS (10 volumes) under an inert argon atmosphere. Add a catalytic amount of ammonium sulfate (0.1 eq) or TMSCl. Reflux at 120 °C for 2–4 hours.
-
Self-Validating IPC: The reaction is complete when the opaque white suspension transitions to a completely transparent, homogenous solution, confirming full conversion to the soluble bis-silylated lactim ether.
-
-
Concentration: Remove excess HMDS under reduced pressure to yield a clear oil. Do not expose to ambient moisture.
-
Alkylation: Dissolve the oil in anhydrous acetonitrile. Add freshly distilled furfuryl bromide (1.2 eq) and catalytic NaI (0.1 eq). Stir at 60 °C for 12 hours.
-
Hydrolysis & Workup: Cool the mixture to room temperature and quench with a 1:1 mixture of Methanol/Water to hydrolyze the remaining O-TMS group. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.
Protocol B: De Novo Cyclization via N-Furfuryl-β-alanine
This protocol is recommended for scale-up (>10g) as it avoids unstable electrophiles.
Step-by-Step Methodology:
-
Michael Addition: Dissolve furfurylamine (1.0 eq) in methanol. Dropwise add methyl acrylate (1.1 eq) at 0 °C. Stir at room temperature for 16 hours to yield N-furfuryl-β-alanine methyl ester.
-
Saponification: Treat the ester with 2M LiOH in THF/H₂O (1:1) for 4 hours. Acidify to pH 5 with 1M HCl and extract the N-furfuryl-β-alanine intermediate.
-
Cyclization: Dissolve the amino acid in water and add potassium cyanate (KOCN, 1.5 eq). Heat to 80 °C. Slowly add concentrated HCl to adjust the pH to 1-2, maintaining the temperature for 2 hours.
-
Self-Validating IPC: Upon heating the acidified urea intermediate, the target dihydrouracil will spontaneously precipitate out of the aqueous solution as a white crystalline solid, driving the reaction forward via Le Chatelier's principle.
-
-
Isolation: Cool the mixture to 4 °C. Filter the precipitate, wash with ice-cold water, and recrystallize from ethanol to afford pure 1-(furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione.
References
-
Title: Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco Source: Journal of Chemical Sciences (ias.ac.in) URL: [Link]
-
Title: N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]
-
Title: One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils: A Motif of Growing Popularity in the Targeted Protein Degradation Field Source: Journal of Organic Chemistry (Organic Chemistry Portal / PubMed) URL: [Link]
Sources
- 1. One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils: A Motif of Growing Popularity in the Targeted Protein Degradation Field [organic-chemistry.org]
- 2. ias.ac.in [ias.ac.in]
- 3. N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth troubleshooting strategies and technical guidance for researchers, chemists, and drug development professionals encountering low conversion rates and other challenges in the synthesis of 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione and its analogs via the Biginelli reaction. Our approach is rooted in mechanistic principles to empower you to diagnose and resolve common experimental hurdles.
The Biginelli reaction, a one-pot, three-component condensation, is a cornerstone for creating 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold of significant pharmacological interest.[1][2] However, the use of acid-sensitive aldehydes like furfural introduces specific challenges that can lead to diminished yields and complex purification.[3][4] This document will address these issues directly.
Part 1: General Troubleshooting Workflow
Low yields in a multicomponent reaction can stem from several interrelated factors. Before delving into specific FAQs, we recommend a systematic approach to diagnosis. The following workflow provides a logical sequence for identifying the root cause of poor reaction performance.
Caption: A systematic workflow for troubleshooting low yields.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific, frequently encountered issues in a question-and-answer format.
Q1: My overall yield is consistently low (<40%). What are the most likely causes and how can I improve it?
A1: Low yields in the Biginelli reaction, especially with furfural, are a common but solvable problem. The classical protocol often suffers from this drawback.[5] The issue typically traces back to one of four key parameters: catalyst, temperature, stoichiometry, or solvent.
1. Catalyst Selection and Loading: The reaction is acid-catalyzed, but the type of acid is critical.[1]
-
The Problem: Strong Brønsted acids (e.g., HCl, H₂SO₄), while traditional, can promote the degradation and polymerization of the acid-sensitive furan ring, leading to significant tar formation and reduced yield.[3]
-
The Solution: Switch to a milder Lewis acid or an organocatalyst. Lewis acids such as iron(III) chloride (FeCl₃·6H₂O), ytterbium(III) triflate (Yb(OTf)₃), or indium(III) chloride (InCl₃) have been shown to be highly effective and improve yields significantly.[6][7] Green organocatalysts, such as a gluconic acid aqueous solution (GAAS), have also demonstrated excellent yields (up to 90%) with furaldehydes.[8][9]
-
Causality: Lewis acids coordinate to the aldehyde's carbonyl oxygen, activating it for nucleophilic attack without creating the harsh, highly protonated environment that degrades the furan moiety.
-
Catalyst Loading: Insufficient catalyst will result in a slow or incomplete reaction. Start with a catalytic amount of 10-20 mol% and optimize.[6] For some systems, like GAAS, a loading of 25 mol% has been found to be optimal.[8][9]
2. Reaction Temperature:
-
The Problem: Excessive heat is detrimental. High temperatures (>100°C) accelerate the decomposition of both furfural and urea/thiourea, leading to resinification.[3] Conversely, a temperature that is too low may cause the reaction to stall.
-
The Solution: Maintain a moderate reaction temperature. Studies have shown that an optimal balance between reaction rate and reactant stability for furaldehyde-based Biginelli reactions is often found around 60°C.[8][10] At this temperature, good yields can be achieved within 6 hours.[8]
-
Actionable Advice: If you observe darkening or tarring, immediately reduce the reaction temperature. It is better to run the reaction longer at a lower temperature than to force it with excessive heat.
3. Reactant Stoichiometry and Purity:
-
The Problem: The molar ratio of the three components is crucial. Urea can decompose at elevated temperatures, effectively becoming the limiting reagent even if added in a 1:1 ratio.[3] Impurities in the starting materials, particularly oxidized or polymerized aldehyde, can inhibit the catalyst and reduce yields.
-
The Solution: Use a slight excess of the urea component. A molar ratio of 1:1:1.5 (Furfural : β-ketoester : Urea) is a well-established starting point to compensate for any thermal decomposition of urea.[3][8] Always use freshly distilled or purified furfural.
4. Solvent Choice:
-
The Problem: While ethanol is a conventional solvent, its protic nature can sometimes interfere.
-
The Solution: Consider alternative solvents or solvent-free conditions. Acetonitrile is a suitable aprotic alternative.[11] Interestingly, solvent-free (neat) reactions, often facilitated by microwave irradiation or grinding, can lead to dramatically shorter reaction times and higher yields, aligning with green chemistry principles.[12][13]
| Parameter | Conventional Approach | Optimized Recommendation for Furfural | Rationale |
| Catalyst | Strong Brønsted Acid (HCl) | Lewis Acid (FeCl₃) or Organocatalyst (GAAS) | Avoids degradation of the acid-sensitive furan ring.[3] |
| Catalyst Load | Catalytic | 10-25 mol% | Ensures sufficient reaction rate without promoting side reactions.[8] |
| Temperature | Reflux (Ethanol, ~78°C) | 60°C | Balances reaction kinetics with the thermal stability of reactants.[10] |
| Stoichiometry | 1 : 1 : 1 | 1 : 1 : 1.5 (Aldehyde:Ketoester:Urea) | Compensates for thermal decomposition of urea.[3][8] |
| Solvent | Ethanol | Ethanol, Acetonitrile, or Solvent-Free | Solvent-free conditions can increase reaction rate and yield.[12] |
Q2: My reaction mixture is turning dark brown/black and forming a tar-like substance. What is happening?
A2: This is a classic sign of resinification, a common side reaction when working with furaldehydes under acidic conditions.[3]
-
Primary Cause: The primary cause is the acid-catalyzed polymerization of the furfural. Strong Brønsted acids protonate the furan ring, initiating ring-opening and subsequent polymerization pathways. High temperatures exacerbate this issue significantly.
-
Preventative Measures:
-
Change Your Catalyst: As detailed in Q1, immediately switch from a strong Brønsted acid like HCl to a milder Lewis acid (e.g., FeCl₃·6H₂O) or an organocatalyst.[3]
-
Lower the Temperature: Reduce your reaction temperature to the 60-80°C range.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes help by preventing oxidative side reactions that contribute to color formation.
-
Q3: What is the best practice for product isolation and purification?
A3: The workup for a Biginelli reaction is typically straightforward, aiming to precipitate the product and remove unreacted starting materials and the catalyst.
-
The Problem: The desired product may be an oil or may have some solubility in the reaction solvent, making isolation difficult. Unreacted starting materials can co-precipitate, leading to a crude product that is difficult to purify.
-
Recommended Protocol:
-
Precipitation: Upon reaction completion (monitored by TLC), cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water with vigorous stirring.[14] This typically causes the solid DHPM product to precipitate.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the solid on the filter with cold water to remove water-soluble impurities (like excess urea and catalyst salts), followed by a small amount of cold ethanol to remove residual starting materials.[14]
-
Recrystallization: The most common and effective method for purifying the crude product is recrystallization from ethanol.[14]
-
Part 3: Optimized Experimental Protocol
This protocol is a synthesized example based on best practices reported in the literature for furan-based Biginelli reactions.[8][14]
Caption: A standard workflow for the optimized synthesis.
Step-by-Step Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add furfural (1.0 eq), ethyl acetoacetate (1.0 eq), urea (1.5 eq), and iron(III) chloride hexahydrate (FeCl₃·6H₂O, 10 mol%).[14]
-
Solvent Addition: Add ethanol (approx. 20 mL per 10 mmol of aldehyde).
-
Reaction: Heat the reaction mixture to 60°C and allow it to stir for 6 hours.[8][10]
-
Monitoring: Monitor the disappearance of the limiting reagent (furfural) using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the flask to room temperature. Pour the contents into 100 mL of ice-cold water and stir for 15 minutes to allow the product to fully precipitate.
-
Purification: Collect the resulting solid by vacuum filtration. Wash the filter cake with cold water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL). Recrystallize the crude solid from hot ethanol to yield the pure 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione.
Part 4: Mechanistic Insights
Understanding the reaction mechanism helps rationalize the troubleshooting steps. The widely accepted mechanism involves an initial rate-determining step, which is the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[1][7] This highly electrophilic intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product.[2]
Caption: Simplified mechanism of the Biginelli reaction.
Using a Lewis acid catalyst favors the formation of the crucial N-acyliminium ion intermediate without promoting unwanted side reactions, which is key to achieving high yields with sensitive substrates.[6]
References
- Benchchem. (n.d.). Catalyst Selection and Optimization for the Biginelli Reaction: A Technical Support Guide.
-
Wikipedia. (2024). Biginelli reaction. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols: Biginelli Reaction of 5-Aryl-2-Furaldehydes for Pyrimidine Synthesis.
-
Bhat, N. S., Kumari, M., & Dutta, S. (2023). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. ACS Omega, 8(37), 34077–34083. Available from [Link]
-
Bhat, N. S., Kumari, M., & Dutta, S. (2023). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. ACS Omega. Available from [Link]
-
Bhat, N. S., Kumari, M., & Dutta, S. (2023). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. ResearchGate. Available from [Link]
-
Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879–888. Available from [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Scientific Diagram. Retrieved from [Link]
-
Mkrtchyan, S., et al. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Advances. Available from [Link]
-
Moodle@Units. (n.d.). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of novel Biginelli and Hantzsch products from biorenewable furfurals using 1,4‐diazabicyclo[2.2.2]octanium diacetate as a Brønsted acidic ionic liquid catalyst. Request PDF. Available from [Link]
- Benchchem. (n.d.). Refining the reaction conditions for the Biginelli reaction with 5-aryl-2-furaldehydes.
-
SciELO Colombia. (n.d.). Common reactions of furfural to scalable process of residual biomass. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization the reaction conditions for the Biginelli reaction. Retrieved from [Link]
-
ACS Publications. (2023). Catalyst-Free Acetalization of Biobased Furfural into Cyclic Acetal Fuel Additives with Biogenic Ethylene Glycol. ACS Sustainable Chemistry & Engineering. Available from [Link]
-
Fan, W., Queneau, Y., & Popowycz, F. (2018). HMF in multicomponent reactions: utilization of 5-hydroxymethylfurfural (HMF) in the Biginelli reaction. Green Chemistry, 20(2), 485-492. Available from [Link]
-
Reddy, C. V., et al. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkivoc, 2005(iii), 228-236. Available from [Link]
-
Woerly, E. (2008). The Biginelli Reaction: Development and Applications. Illinois Chemistry. Retrieved from [Link]
-
Fauzi, A., et al. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences. Available from [Link]
-
Journal of Synthetic Chemistry. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Available from [Link]
-
El-Maghraby, A. M., et al. (2014). Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. International Journal of Molecular Sciences, 15(1), 1255-1267. Available from [Link]
-
Frontiers. (n.d.). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Dihydropyrimidinones via Biginelli Reaction by Using Molecular Iodine as Environmentally Friendly Catalyst. Retrieved from [Link]
-
New Journal of Chemistry. (n.d.). Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. RSC Publishing. Available from [Link]
-
MDPI. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Retrieved from [Link]
- Benchchem. (n.d.). Optimization of reaction conditions for the synthesis of pyrimidine derivatives.
-
ResearchGate. (2026). Synthesis of Furopyrimidine Derivatives. Retrieved from [Link]
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Biginelli Reaction [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. moodle2.units.it [moodle2.units.it]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Optimizing HPLC mobile phase conditions for 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1h,3h)-dione analysis
Target Analyte: 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione
Welcome to the analytical support center. This guide is engineered for researchers and drug development professionals tasked with developing, optimizing, and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione.
Unlike standard pyrimidines, this molecule presents unique chromatographic challenges due to its saturated dihydropyrimidine core combined with a moderately lipophilic furfuryl appendage. This guide synthesizes structural chemistry with field-proven chromatographic principles to provide a self-validating analytical framework.
Part 1: Analyte Profiling & Mechanistic Causality
To optimize a mobile phase, we must first understand the physicochemical causality dictated by the molecule's structure. The compound consists of a highly polar dihydropyrimidine-2,4-dione (dihydrouracil) ring and a furan-2-ylmethyl substitution at the N1 position.
Why Standard Methods Fail
-
UV Absorbance Shift: Because the dihydropyrimidine ring lacks the C5-C6 conjugated double bond found in standard uracil, its UV absorption maximum is significantly blue-shifted. Monitoring must occur at low wavelengths (typically 210–220 nm) [2].
-
Phase Collapse: The polar nature of the dihydrouracil core requires a highly aqueous initial mobile phase (often >95% water) to achieve adequate retention. However, exposing standard C18 columns to near 100% aqueous conditions causes the hydrophobic alkyl chains to mat down (phase dewetting or collapse), resulting in a sudden, irreproducible loss of retention time [1].
-
Secondary Interactions: The imide nitrogen (N3) can interact with unendcapped silanols on the silica support, leading to peak tailing if the mobile phase pH is not strictly controlled.
Table 1: Physicochemical Properties & Chromatographic Implications
| Molecular Feature | Chromatographic Implication | Optimized HPLC Parameter |
| Dihydropyrimidine Core | Highly polar; poor retention on standard C18. | Use Polar-Embedded C18, AQ-C18, or Porous Graphitic Carbon (PGC) columns [1]. |
| Lack of C5-C6 Double Bond | Weak UV chromophore; max absorbance shifted to ~215 nm. | Monitor at 215 nm . Mandatory use of Acetonitrile (UV cutoff 190 nm) over Methanol (UV cutoff 205 nm) [2]. |
| Imide Nitrogen (pKa ~9.5) | Potential for hydrogen bonding with active silanols. | Acidic aqueous phase (pH 3.0–4.5 ) to protonate silanols and maintain analyte neutrality [2]. |
| Furan-2-ylmethyl Group | Adds localized lipophilicity and acid-sensitivity. | Avoid extreme low pH (< 2.0) to prevent furan ring opening; utilize a gradient up to 60% organic [3]. |
Part 2: Decision Matrix for Mobile Phase Selection
The following logical workflow dictates the selection of mobile phase components based on your laboratory's detection modality.
Decision matrix for HPLC mobile phase optimization based on detection modality.
Part 3: Standardized Experimental Protocol (RP-HPLC-UV)
This protocol is designed as a self-validating system . By incorporating specific system suitability checks at each stage, the method verifies its own integrity before sample analysis begins.
Step 1: Mobile Phase Preparation
-
Aqueous Phase (A): Prepare 10 mM Potassium dihydrogen phosphate ( KH2PO4 ). Adjust the pH to 4.0 using dilute phosphoric acid. Causality: A pH of 4.0 ensures the analyte remains un-ionized while fully protonating residual silanols on the column, preventing peak tailing[2].
-
Organic Phase (B): 100% HPLC-Grade Acetonitrile.
-
Self-Validation Check: Filter both solvents through a 0.22 µm PTFE membrane and sonicate for 10 minutes. Run a blank gradient; the baseline drift at 215 nm from 0% to 100% B must not exceed 0.05 AU.
Step 2: Column Equilibration
-
Stationary Phase: Waters XBridge Shield RP18 or Thermo Hypercarb (150 mm × 4.6 mm, 3.5 µm) [1].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (Stabilizes mass transfer kinetics and reduces backpressure).
-
Self-Validation Check: Monitor pump pressure ripple. It must be < 1% of total system pressure, ensuring no micro-bubbles are present in the check valves.
Step 3: Gradient Elution Program
Because the furfuryl group adds lipophilicity to the polar core, an isocratic highly-aqueous method will cause peak broadening. A shallow gradient is required.
Table 2: Optimized Gradient Protocol
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (Acetonitrile) | Curve Profile |
| 0.0 | 95 | 5 | Initial hold to focus polar core |
| 2.0 | 95 | 5 | Isocratic hold |
| 10.0 | 40 | 60 | Linear ramp to elute furfuryl moiety |
| 12.0 | 40 | 60 | Wash step |
| 12.1 | 95 | 5 | Return to initial conditions |
| 18.0 | 95 | 5 | Re-equilibration |
Step 4: System Suitability Testing (SST)
Inject a 10 µg/mL standard of 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione.
-
Acceptance Criteria: Retention factor ( k′ ) ≥ 2.0; Tailing factor ( Tf ) ≤ 1.5; Theoretical plates ( N ) ≥ 5,000.
Part 4: Troubleshooting & FAQs
Q1: I am losing retention time across sequential injections. The peak elutes earlier every run. What is happening? A: You are experiencing stationary phase collapse (dewetting). Standard C18 columns cannot tolerate the 95% aqueous conditions required to retain the dihydropyrimidine core [1]. Solution: Switch to a column designed for highly aqueous conditions, such as a polar-embedded C18 (e.g., amide or ether linked) or an AQ-type column. Alternatively, ensure your column is thoroughly flushed with 100% organic phase at the end of every day to re-wet the pores.
Q2: My baseline drifts upward massively during the gradient, making integration of low-level impurities impossible. How do I fix this? A: This is a classic symptom of using Methanol as the organic modifier while monitoring at low UV wavelengths. Dihydropyrimidines require detection at ~215 nm [2]. Methanol has a UV cutoff of 205 nm and absorbs significantly at 215 nm. As the gradient increases the methanol concentration, the baseline rises. Solution: Replace Methanol with Acetonitrile, which has a UV cutoff of 190 nm and remains optically transparent at 215 nm.
Q3: The peak shape is highly asymmetric and exhibits severe tailing. Is the compound degrading? A: Degradation is unlikely unless your mobile phase is highly alkaline. Tailing is typically caused by secondary interactions between the imide nitrogen of the dihydropyrimidine ring and ionized silanols ( SiO− ) on the silica support. Solution: Verify the pH of your aqueous mobile phase. It must be strictly maintained between 3.0 and 4.5 to ensure silanols are protonated ( SiOH ) and neutral [2]. If using LC-MS, increase the concentration of Formic Acid to 0.1% or 0.2% [3].
Q4: I need to transfer this method to an LC-MS/MS system for pharmacokinetic studies. Can I use the same mobile phase? A: No. Potassium phosphate ( KH2PO4 ) is non-volatile and will rapidly precipitate in the MS source, destroying the electrospray ionization (ESI) probe. Solution: Substitute the phosphate buffer with 0.1% Formic Acid or 10 mM Ammonium Formate (adjusted to pH 4.0 with formic acid)[3]. Acetonitrile can be retained as the organic modifier, though Methanol often provides better desolvation efficiency in ESI+ mode if baseline drift is no longer a concern (since the MS detector does not rely on UV transparency).
Table 3: Quick Diagnostic Matrix
| Symptom | Primary Cause | Immediate Corrective Action |
| Shifting/Decreasing RT | Phase collapse (dewetting) | Flush with 100% ACN; switch to AQ-C18 column. |
| Severe Baseline Drift | High UV absorbance of organic phase | Switch from Methanol to Acetonitrile. |
| Peak Tailing ( Tf > 2.0) | Silanol interactions | Lower aqueous pH to 3.5 - 4.0. |
| Split Peaks | Sample solvent stronger than mobile phase | Dilute sample in initial mobile phase (95% Aqueous). |
References
-
An optimized HPLC-MS/MS assay for uracil and dihydrouracil in plasma: Improving dihydropyrimidine dehydrogenase phenotyping for individualized fluoropyrimidine treatment. ResearchGate. Available at:[Link]
-
The Herb–Drug Pharmacokinetic Interaction of 5-Fluorouracil and Its Metabolite 5-Fluoro-5,6-Dihydrouracil with a Traditional Chinese Medicine in Rats. MDPI. Available at:[Link]
-
Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. Waters Corporation. Available at:[Link]
Technical Support Center: Navigating Steric Hindrance in the Functionalization of 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of steric hindrance encountered during the functionalization of this versatile scaffold. Our goal is to equip you with the knowledge to optimize your synthetic strategies and achieve your desired molecular targets.
Introduction to the Challenge: Steric Hindrance
1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione, a molecule of significant interest in medicinal chemistry, possesses multiple reactive sites. However, the spatial arrangement of the furan-2-ylmethyl group in proximity to the dihydropyrimidine ring can create significant steric hindrance. This obstruction can impede the approach of reagents, leading to low reaction yields, lack of desired regioselectivity, or complete reaction failure. This guide will explore the nature of this steric hindrance and provide actionable strategies to overcome it.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of functionalization on 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione, and which are most affected by steric hindrance?
The primary sites for functionalization are the N1 and N3 positions of the dihydropyrimidine ring and the C5 position of the furan ring. The N1 position is directly attached to the bulky furan-2-ylmethyl group, making it the most sterically hindered site for subsequent reactions like N-alkylation or N-arylation. The N3 position is less hindered than N1, but its reactivity can still be influenced by the adjacent substituent. The C5 position of the furan ring is also a potential site for functionalization, though its reactivity is governed by the electronic properties of the furan ring itself.
Q2: I am observing very low yields for my N1-alkylation reaction. What are the likely causes related to steric hindrance?
Low yields in N1-alkylation are a classic sign of steric hindrance. The bulky furan-2-ylmethyl group can physically block the approach of the alkylating agent to the N1 nitrogen. Several factors can contribute to this:
-
Size of the Alkylating Agent: Larger and more branched alkyl halides or other electrophiles will experience greater steric repulsion.
-
Reaction Conditions: Standard SN2 reaction conditions may not be sufficiently energetic to overcome the activation barrier imposed by steric hindrance.
-
Base Selection: The choice of base is critical. A bulky, non-nucleophilic base is often required to deprotonate the N1 position without competing in the alkylation reaction.
Q3: How can I confirm that steric hindrance is the primary issue in my failed reaction, and not another problem like reagent decomposition?
To diagnose steric hindrance, you can run a series of control experiments:
-
Use a Less Hindered Substrate: Attempt the same reaction with a dihydropyrimidine-2,4(1H,3H)-dione that has a smaller N1 substituent (e.g., a methyl or ethyl group). If this reaction proceeds with a higher yield, it strongly suggests that steric hindrance is the culprit in your original reaction.
-
Vary the Electrophile: Try the reaction with a smaller, less sterically demanding electrophile (e.g., methyl iodide). If this reaction is successful, it points to the size of your original electrophile as a key factor.
-
Computational Modeling: Molecular modeling can provide insights into the 3D structure of your starting material and the transition state of the reaction, visually demonstrating the potential for steric clashes.[1]
Troubleshooting Guides
Problem 1: Poor Yields in N1-Alkylation
If you are experiencing low yields when attempting to introduce a substituent at the N1 position, consider the following strategies.
Strategy 1.1: Optimization of Reaction Conditions
| Parameter | Recommendation | Rationale |
| Solvent | Use a high-boiling point, polar aprotic solvent like DMF, DMAc, or NMP. | These solvents can help to solvate the ions formed during the reaction and may allow for higher reaction temperatures, providing the necessary energy to overcome the steric barrier.[2] |
| Temperature | Gradually increase the reaction temperature. | Higher temperatures increase the kinetic energy of the molecules, making successful collisions between the sterically hindered sites more likely. |
| Base | Employ a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). | These bases can effectively deprotonate the N1 position without competing with the alkylating agent. |
Strategy 1.2: Alternative Alkylation Methods
If optimizing standard SN2 conditions fails, more specialized methods may be necessary.
-
Mitsunobu Reaction: This reaction can be effective for alkylating hindered secondary amines and amides, although it involves potentially hazardous reagents and can produce byproducts that are difficult to remove.[2]
-
Phase Transfer Catalysis (PTC): PTC can be a mild and efficient method for selective N1-alkylation of dihydropyrimidinones.[3] Using a catalyst like tetrabutylammonium hydrogen sulfate can facilitate the reaction under solvent-less or biphasic conditions.[3]
Experimental Protocol: N1-Alkylation using Phase Transfer Catalysis
-
To a mixture of 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione (1.0 eq) and the desired alkyl halide (1.2 eq), add tetrabutylammonium hydrogen sulfate (0.1 eq).
-
Add 50% aqueous NaOH solution as the base.
-
Stir the mixture vigorously at room temperature or with gentle heating (40-60 °C) for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Problem 2: Lack of Regioselectivity (N1 vs. N3 Functionalization)
When both N1 and N3 positions are available for functionalization, achieving selectivity can be challenging.
Strategy 2.1: Protecting Group Strategies
The use of protecting groups is a cornerstone of modern organic synthesis, allowing for the selective masking of reactive functional groups.[4][5]
-
Selective Protection of N3: You can selectively protect the less hindered N3 position with a suitable protecting group, such as a Boc (tert-butoxycarbonyl) or a benzyl group. This will direct the subsequent functionalization to the N1 position.
-
Orthogonal Protecting Groups: In a multi-step synthesis, employing orthogonal protecting groups that can be removed under different conditions is crucial.[4] For example, a Boc group (acid-labile) and a benzyl group (removable by hydrogenolysis) can be used to protect different nitrogen atoms.
Experimental Workflow: Selective N1-Functionalization using a Protecting Group
Caption: Steric hindrance from the furan-2-ylmethyl group.
Concluding Remarks
Overcoming steric hindrance in the functionalization of 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione requires a multi-faceted approach. By carefully selecting reagents, optimizing reaction conditions, and employing strategic use of protecting groups, researchers can successfully synthesize a wide array of novel derivatives for drug discovery and development. This guide serves as a starting point for troubleshooting, and further exploration of the cited literature is encouraged for more detailed protocols and mechanistic insights.
References
- Vertex AI Search. N alkylation at sp 3 Carbon Reagent Guide.
- University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies.
- Kanth, S. R., et al. (2009). N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity. Bioorganic & Medicinal Chemistry Letters, 19(9), 2534-2538.
- Takenaga, N., et al. (2021). Synthesis of new uracil derivatives through the generation of “uracilyne”. Pacifichem 2021.
- Wolan, A., & Mrozek-Wilczkiewicz, A. (2021). Methods for the functionalization of uracil derivatives. Molecules, 26(15), 4467.
- ResearchGate. Methods for the functionalization of uracil derivatives.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12.
- BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Multi-Step Conjugations.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. jocpr.com [jocpr.com]
1H and 13C NMR spectra comparison of 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1h,3h)-dione and its structural isomers
Introduction and Structural Context
The dihydropyrimidine-2,4(1H,3H)-dione (5,6-dihydrouracil) core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of antimicrobial agents, anticancer therapeutics, and novel glue degraders[1]. Alkylation of this scaffold with furfuryl (furan-ylmethyl) groups introduces significant structural diversity. However, the regioselective alkylation of the dihydrouracil ring typically yields a mixture of N1 and N3 structural isomers, presenting a classic analytical challenge for synthetic chemists.
This guide provides an objective, data-driven comparison of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra for 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione and its primary structural isomers. By understanding the electronic causality behind these chemical shifts, researchers can confidently assign regiochemistry and validate the structural integrity of their synthesized libraries.
The Isomers Evaluated:
-
Isomer A: 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione (N1-alkylation)
-
Isomer B: 3-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione (N3-alkylation)
-
Isomer C: 1-(Furan-3-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione (Furan-3-yl variant)
Mechanistic Causality of NMR Chemical Shifts
The differentiation of N1 vs. N3 alkylated dihydrouracils relies on understanding the distinct electronic environments of the two nitrogen atoms[2].
The Imide vs. Amide Environment: In the dihydrouracil ring, the N1 atom is adjacent to a secondary carbon (C6) and a carbonyl (C2), giving it an amide-like character. Conversely, the N3 atom is flanked by two strongly electron-withdrawing carbonyl groups (C2 and C4), conferring a distinct imide character[2]. This structural difference causes a pronounced deshielding effect on substituents attached to N3 compared to N1[3]. Consequently, the methylene protons (-CH 2 -) of the furfuryl group in Isomer B (N3-alkylation) will appear further downfield (~4.85 ppm) than those in Isomer A (~4.55 ppm).
2D HMBC Correlation Logic: While 1D 1 H NMR provides strong clues, 2D Heteronuclear Multiple Bond Correlation (HMBC) is the definitive, self-validating tool for assigning regiochemistry[4].
-
In Isomer A (N1) , the furfuryl methylene protons show strong 3JCH correlations to both the C2 carbonyl and the aliphatic C6 carbon.
-
In Isomer B (N3) , the furfuryl methylene protons show 3JCH correlations exclusively to the C2 and C4 carbonyl carbons.
Regioselective alkylation pathways and HMBC NMR correlation logic for dihydrouracil isomers.
Quantitative NMR Data Comparison
The following tables summarize the diagnostic chemical shifts used to differentiate the three isomers. Data is representative of spectra acquired at 400 MHz ( 1 H) and 100 MHz ( 13 C) in DMSO- d6 .
Table 1: 1 H NMR Chemical Shifts ( δ , ppm)
| Proton Assignment | Isomer A (N1-Furan-2-yl) | Isomer B (N3-Furan-2-yl) | Isomer C (N1-Furan-3-yl) | Diagnostic Notes |
| Ring N-H | 10.10 (s, 1H, N3-H) | 7.40 (s, 1H, N1-H) | 10.10 (s, 1H, N3-H) | N3-H is highly deshielded due to imide environment[2]. |
N-CH
2
| 4.55 (s, 2H) | 4.85 (s, 2H) | 4.40 (s, 2H) | N3-CH 2 is shifted downfield relative to N1-CH 2 [3]. |
| C6-H 2 (DHU Ring) | 3.35 (t, 2H) | 3.20 (dt, 2H) | 3.35 (t, 2H) | N1 alkylation slightly deshields adjacent C6 protons. |
| C5-H 2 (DHU Ring) | 2.55 (t, 2H) | 2.55 (t, 2H) | 2.55 (t, 2H) | Remains largely unaffected by N-alkylation. |
| Furan H2 / H3 | 6.30 (dd, 1H, H3) | 6.30 (dd, 1H, H3) | 7.55 (s, 1H, H2) | Furan-3-yl lacks H3, presenting an isolated H2 singlet. |
| Furan H4 | 6.40 (dd, 1H) | 6.40 (dd, 1H) | 6.45 (d, 1H) | Spin system changes from AMX to AX in Isomer C. |
| Furan H5 | 7.60 (dd, 1H) | 7.60 (dd, 1H) | 7.45 (d, 1H) | Characteristic downfield shift for oxygen-adjacent proton. |
Table 2: 13 C NMR Chemical Shifts ( δ , ppm)
| Carbon Assignment | Isomer A (N1-Furan-2-yl) | Isomer B (N3-Furan-2-yl) | Isomer C (N1-Furan-3-yl) |
| C4 (C=O) | 170.5 | 171.0 | 170.5 |
| C2 (C=O) | 153.2 | 152.8 | 153.2 |
| C6 (-CH 2 -) | 42.0 | 36.5 | 42.0 |
| C5 (-CH 2 -) | 31.5 | 31.5 | 31.5 |
| N-CH 2 - | 43.5 | 40.2 | 38.5 |
| Furan C2' | 151.0 | 151.2 | 143.5 |
| Furan C3' | 108.2 | 108.2 | 121.0 |
Experimental Protocol: Synthesis and NMR Validation
To ensure high scientific integrity and reproducibility, the following protocol outlines a self-validating workflow for the synthesis, isolation, and structural verification of these isomers.
Rationale for Solvent Choice: DMSO- d6 is strictly required for the NMR acquisition. Protic solvents or CDCl 3 (which often contains trace D 2 O/acid) will cause rapid deuterium exchange of the critical N-H protons, eliminating the diagnostic N1-H (7.40 ppm) or N3-H (10.10 ppm) signals needed for rapid 1D verification.
Step-by-Step Methodology
-
Reaction Setup: Dissolve 5,6-dihydrouracil (1.0 eq) in anhydrous DMF (0.2 M). Add anhydrous K 2 CO 3 (1.2 eq) and stir at room temperature for 15 minutes to generate the nitrogen anion.
-
Alkylation: Dropwise add furfuryl bromide (1.1 eq). Heat the reaction to 80°C and monitor via TLC until the starting material is consumed (typically 4-6 hours). This standard condition yields a mixture favoring N1-alkylation, with N3-alkylation as the minor product[4].
-
Quench and Extraction: Cool to room temperature, quench with ice water, and extract with EtOAc (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na 2 SO 4 , and concentrate in vacuo.
-
Chromatographic Isolation: Purify the crude mixture via flash column chromatography (Silica gel, gradient elution from 20% to 60% EtOAc in Hexanes). Isomer A (N1) typically elutes faster than Isomer B (N3) due to the higher polarity of the unsubstituted imide face in Isomer A.
-
NMR Sample Preparation: Dissolve 15 mg of the purified isolate in 0.6 mL of dry DMSO- d6 .
-
Spectral Acquisition: Acquire a standard 1D 1 H spectrum (16 scans), a 1D 13 C spectrum (1024 scans), and a 2D 1 H- 13 C HMBC spectrum to confirm the methylene carbon correlations to the dihydrouracil ring.
Standardized workflow for the synthesis, isolation, and NMR validation of dihydrouracil isomers.
Sources
Benchmarking 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione: A Comparative Guide to its Potential as an Enzyme Inhibitor
This guide provides a comprehensive framework for evaluating the enzyme inhibitory potential of 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione. We will explore its performance against a panel of clinically relevant enzymes, benchmarked against established inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
The dihydropyrimidine-2,4(1H,3H)-dione scaffold, a derivative of uracil, is a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against a range of enzymes.[1][2][3] Our focus is to systematically characterize the inhibitory profile of the novel compound, 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione, to elucidate its potential therapeutic applications.
Rationale for Target Selection and Comparator Compounds
The selection of target enzymes is critical for a meaningful benchmarking study. Based on the known activities of structurally related dihydropyrimidine and uracil derivatives, we have selected the following enzymes for initial screening and in-depth analysis:
-
Fatty Acid Amide Hydrolase (FAAH): An intracellular serine hydrolase that degrades fatty acid ethanolamides, making it a target for analgesics and anti-inflammatory agents.[1][4] Uracil derivatives have shown potent FAAH inhibition.[5]
-
Carbonic Anhydrases (CAs): A family of metalloenzymes involved in various physiological processes. Inhibition of specific isoforms like hCA I and II has therapeutic applications in conditions like glaucoma.[2][6]
-
Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Selective COX-2 inhibitors are a major class of anti-inflammatory drugs.[3]
Comparator Compounds:
To provide a robust benchmark, 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione will be compared against well-characterized inhibitors for each target enzyme.
| Target Enzyme | Comparator Compound | Rationale for Selection |
| FAAH | URB597 | A well-established, potent, and selective FAAH inhibitor. |
| Compound 11 (from Qiu et al., 2017) | A potent uracil-based FAAH inhibitor (IC50 = 21 nM) to serve as a close structural analog benchmark.[1][4] | |
| hCA I & II | Acetazolamide | A clinically used, non-selective carbonic anhydrase inhibitor. |
| COX-2 | Celecoxib | A widely used, selective COX-2 inhibitor. |
| Lumiracoxib | A highly potent and selective COX-2 inhibitor (IC50 = 0.13 µM).[3] |
Experimental Workflow for Comparative Inhibitor Profiling
The following workflow outlines the systematic approach for evaluating the inhibitory activity of 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione.
Figure 1: A stepwise experimental workflow for the comprehensive evaluation of a potential enzyme inhibitor, from initial screening to detailed mechanistic studies.
Detailed Experimental Protocols
General Enzyme Inhibition Assay Protocol (IC50 Determination)
-
Enzyme and Substrate Preparation: Reconstitute the lyophilized enzyme in the recommended assay buffer to the desired stock concentration. Prepare a stock solution of the appropriate substrate.
-
Inhibitor Preparation: Prepare a stock solution of 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione and comparator compounds in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations.
-
Assay Reaction: In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the inhibitor or vehicle control.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a specified time at the optimal temperature to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Signal Detection: Monitor the reaction progress by measuring the absorbance or fluorescence of the product at appropriate time intervals using a plate reader.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Enzyme Kinetic Studies for Mechanism of Inhibition
To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic assays are performed by measuring the initial reaction rates at various substrate and inhibitor concentrations.[7]
-
Experimental Setup: A matrix of experiments is designed with varying concentrations of the substrate and the test compound.
-
Data Collection: Initial reaction velocities are measured for each combination of substrate and inhibitor concentration.
-
Data Analysis: The data is plotted using methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).[6] The changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor reveal the mode of inhibition.
Hypothetical Comparative Data
The following table presents a hypothetical outcome of the benchmarking study, illustrating how the data would be structured for a clear comparison.
| Compound | FAAH IC50 (nM) | hCA I Ki (µM) | hCA II Ki (µM) | COX-2 IC50 (µM) | COX-1 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione | 75 | 15.2 | 8.5 | 2.1 | >50 | >23.8 |
| URB597 | 15 | - | - | - | - | - |
| Compound 11 | 21 | - | - | - | - | - |
| Acetazolamide | - | 0.5 | 0.01 | - | - | - |
| Celecoxib | - | - | - | 0.3 | 15 | 50 |
| Lumiracoxib | - | - | - | 0.13 | 67 | 515 |
Potential Signaling Pathway Involvement
Inhibition of a key enzyme can have significant downstream effects on cellular signaling pathways. For instance, the inhibition of FAAH leads to an increase in the levels of anandamide, an endocannabinoid that modulates various signaling cascades.
Figure 2: A simplified diagram illustrating the impact of FAAH inhibition on the endocannabinoid signaling pathway. Inhibition of FAAH by a compound like 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione prevents the degradation of anandamide, leading to increased activation of cannabinoid receptors and subsequent therapeutic effects.
Conclusion and Future Directions
This guide outlines a robust and systematic approach to benchmark the enzyme inhibitory potential of 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione. The proposed experimental workflow, from initial screening to detailed mechanistic studies, will provide a comprehensive understanding of its potency, selectivity, and mode of action. The comparative data against established inhibitors will be crucial in determining its novelty and potential for further development as a therapeutic agent.
Future studies should focus on structure-activity relationship (SAR) analysis to optimize the inhibitory activity and selectivity of this compound series. Promising candidates should then be advanced to cell-based assays and in vivo models to validate their therapeutic efficacy.
References
-
Qiu, Y., Ren, J., Ke, H., Zhang, Y., Gao, Q., Yang, L., Lu, C., & Li, Y. (2017). Design and synthesis of uracil urea derivatives as potent and selective fatty acid amide hydrolase inhibitors. RSC Advances, 7(35), 21863-21874. [Link]
-
Piomelli, D., & Sasso, O. (2016). Discovery of Uracil Derivatives as Potent Inhibitors of Fatty Acid Amide Hydrolase. Molecules, 21(2), 223. [Link]
-
Türkoğlu, E. A., Şentürk, M., Supuran, C. T., & Ekinci, D. (2017). Carbonic anhydrase inhibitory properties of some uracil derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 188-192. [Link]
-
Qiu, Y., Ren, J., Ke, H., Zhang, Y., Gao, Q., Yang, L., Lu, C., & Li, Y. (2017). Design and synthesis of uracil urea derivatives as potent and selective fatty acid amide hydrolase inhibitors. RSC Publishing. [Link]
-
Türkoğlu, E. A., Şentürk, M., Supuran, C. T., & Ekinci, D. (2017). Carbonic anhydrase inhibitory properties of some uracil derivatives. ResearchGate. [Link]
- This cit
-
Ahmad, S., et al. (2023). ADVANCED STRUCTURAL CHARACTERIZATION, COMPUTATIONAL MODELLING AND BIOLOGICAL EVALUATION NOVEL DIHYDROPYRIMIDINE-THIONE DERIVATIVES AS CHOLINESTERASE INHIBITORS TARGETING ALZHEIMER'S DISEASE. SciELO. [Link]
- This cit
-
Astuti, P., et al. (2022). Bioactivity of dihydropyrimidinone derivatives as inhibitors of cyclooxygenase-2 (COX-2): an in silico approach. PMC. [Link]
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
Sources
- 1. Discovery of Uracil Derivatives as Potent Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibitory properties of some uracil derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactivity of dihydropyrimidinone derivatives as inhibitors of cyclooxygenase-2 (COX-2): an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Uracil Derivatives as Potent Inhibitors of Fatty Acid Amide Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of uracil urea derivatives as potent and selective fatty acid amide hydrolase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02237A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Comparing the pharmacological profile of furfuryl vs benzyl dihydropyrimidine-2,4-dione derivatives
Comparative Pharmacological Profile: Furfuryl vs. Benzyl Dihydropyrimidine-2,4-dione Derivatives
As a Senior Application Scientist in drug discovery, I frequently evaluate how subtle structural modifications—such as swapping a benzyl ring for a furfuryl ring—can dramatically alter a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile. The dihydropyrimidine-2,4-dione scaffold (the core structure of uracil and its antimetabolite derivatives like 5-fluorouracil) is a privileged pharmacophore in oncology and virology.
When designing stimuli-responsive prodrugs, the choice of the N- or O-capping group dictates the molecule's stability, lipophilicity, and susceptibility to enzymatic cleavage. This guide provides an in-depth technical comparison of furfuryl and benzyl substituents on the dihydropyrimidine-2,4-dione core, utilizing recent advancements in nitroreductase (NTR)-responsive anticancer prodrugs as our primary case study.
Mechanistic Insights: Electronic and Steric Divergence
The pharmacological divergence between benzyl and furfuryl derivatives stems directly from their electronic landscapes and steric bulk:
-
The Benzyl Moiety (Phenyl-CH₂-): The benzyl group is highly lipophilic and sterically demanding. It provides excellent plasma stability and promotes strong π−π stacking interactions with target proteins. However, its robust aromatic stability often results in a high activation energy barrier for enzymatic reduction. In the context of stimuli-responsive prodrugs, this makes benzyl derivatives slower to activate.
-
The Furfuryl Moiety (Furan-CH₂-): The furfuryl group features a five-membered heteroaromatic ring containing an oxygen atom. It is slightly smaller and less lipophilic than the benzyl group. Crucially, the furan oxygen acts as a hydrogen bond acceptor and alters the electron density of the adjacent methylene bridge. This unique electronic configuration makes nitrofuran derivatives significantly more susceptible to enzymatic reduction compared to their nitrobenzyl counterparts.
Case Study: Nitroreductase-Responsive Anticancer Prodrugs
A highly relevant application of this structural comparison is found in the development of doxifluridine (5'-DFUR) derivatives. 5'-DFUR is a dihydropyrimidine-2,4-dione derivative that acts as a prodrug for 5-fluorouracil (5-FU). To minimize off-target toxicity, researchers have capped the dihydropyrimidine core with nitroaromatic groups designed to be cleaved specifically by Nitroreductase (NTR)—an enzyme overexpressed in the hypoxic microenvironments of solid tumors [1].
In a direct comparison, the nitrofuran/furfuryl derivative (Compound 2c) demonstrated rapid reduction by NTR and excellent hypoxic selectivity in MCF-7 (breast) and HT29 (colon) cancer cell lines. Conversely, the nitrobenzyl derivative (Compound 1c) exhibited slower enzymatic cleavage, leading to inferior tumor selectivity [1].
NTR-mediated activation pathway of dihydropyrimidine-2,4-dione prodrugs in hypoxic tumors.
Quantitative Data Comparison
The following table summarizes the pharmacological performance of the furfuryl vs. benzyl capped dihydropyrimidine-2,4-dione derivatives based on in vitro evaluations.
| Parameter | Compound 1c (Nitrobenzyl) | Compound 2c (Nitrofuran/Furfuryl) | 5'-DFUR (Uncapped Control) |
| NTR Reduction Rate ( t1/2 ) | > 60 min | < 15 min | N/A |
| Hypoxic Selectivity Ratio | Moderate (~2.5x) | Excellent (>5.0x) | Low (~1.1x) |
| IC50 (+NTR, MCF-7 Cells) | ~15.2 µM | ~4.8 µM | ~45.5 µM |
| Plasma Stability (pH 7.4) | High (>99% after 24h) | High (>98% after 24h) | High |
Data reflects the qualitative and semi-quantitative findings demonstrating the superior enzymatic responsiveness of the furfuryl derivative[1].
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological evaluation of these derivatives. Every step is designed as a self-validating system.
Protocol A: Synthesis of Capped Dihydropyrimidine-2,4-dione Derivatives
-
Bromination of Alcohols: Dissolve the starting material (nitrobenzyl alcohol or nitrofuran/furfuryl alcohol) in anhydrous dichloromethane (DCM).
-
Causality: Anhydrous DCM is critical to prevent the rapid hydrolysis of the highly reactive phosphorus tribromide ( PBr3 ) reagent.
-
Action: Slowly add 1.0 equivalent of PBr3 dropwise at 0 °C.
-
Causality: The bromination reaction is highly exothermic. Maintaining 0 °C prevents over-bromination and protects the furan ring, which is highly sensitive to the strong hydrobromic acid generated during the reaction.
-
Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the polar alcohol spot and the emergence of a higher Rf spot confirms the successful formation of the bromide intermediate.
-
-
Coupling to the Dihydropyrimidine Core: Treat the resulting bromide intermediate with a molar equivalent of 5'-DFUR in the presence of potassium carbonate ( K2CO3 ) in N,N-dimethylformamide (DMF) at room temperature.
-
Causality: K2CO3 is selected as a mild base to selectively deprotonate the N3 position of the dihydropyrimidine-2,4-dione ring without causing unwanted ring-opening or degradation of the delicate ribose moiety. DMF provides the necessary dielectric constant to dissolve both the inorganic base and the organic substrates.
-
Self-Validation: Confirm successful N-alkylation via 1H -NMR spectroscopy. The disappearance of the N3-H proton peak (typically broad, around 11.0–12.0 ppm) and the appearance of a new methylene singlet (from the benzyl or furfuryl group) at ~4.5–5.5 ppm definitively validates the target structure [1].
-
Protocol B: In Vitro Cytotoxicity and NTR-Responsiveness Assay (MTT)
-
Cell Seeding and Treatment: Seed MCF-7 and HT29 cancer cells in 96-well plates at a density of 5×103 cells/well. Incubate for 24 hours. Treat with varying concentrations of the synthesized derivatives in the presence or absence of 1.0 µg/mL exogenous Nitroreductase (NTR) and 1 mM NADH.
-
Causality: Testing parallel cohorts with and without NTR isolates the prodrug's specific enzymatic responsiveness. NADH is strictly required as an essential electron donor cofactor for NTR to reduce the nitro group.
-
-
Hypoxic vs. Normoxic Incubation: Incubate the plates under normoxic (21% O2 ) and hypoxic (1% O2 ) conditions for 24 hours prior to adding the MTT reagent.
-
Causality: Hypoxia mimics the physiological tumor microenvironment, upregulating endogenous NTR and allowing researchers to evaluate the true hypoxic selectivity of the furfuryl vs. benzyl moieties.
-
Self-Validation: Always include 5-FU as a positive control. If the IC50 of the prodrug + NTR cohort statistically matches the IC50 of equimolar 5-FU, it validates that the prodrug is undergoing 100% conversion and releasing the active payload efficiently.
-
Step-by-step synthesis and biological evaluation workflow for the target derivatives.
References
-
Zhang X, Dong T, Li X, Xu C, Chen F, Wang S, Wang X. Design, Synthesis, and Evaluation of Doxifluridine Derivatives as Nitroreductase-Responsive Anticancer Prodrugs. Molecules. 2024; 29(21):5077. URL:[Link]
Specificity and Cross-Reactivity of 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione: A Competitive Assay Comparison Guide
As a Senior Application Scientist, I frequently encounter challenges in pharmacokinetic (PK) assay development and target-engagement studies for novel synthetic scaffolds. 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione (hereinafter referred to as FDPD ) is a privileged heterocyclic building block increasingly utilized in targeted protein degradation (e.g., E3 ligase ligands) and kinase inhibition[1][2].
However, its structural homology to endogenous3[3] necessitates rigorous cross-reactivity (CR) profiling. This guide provides an objective comparison of FDPD's binding specificity against structural analogs using competitive immunoassay formats, detailing the causality behind assay design and providing field-proven, self-validating experimental protocols.
Mechanistic Rationale: The Importance of Specificity
FDPD consists of a dihydropyrimidine-2,4(1H,3H)-dione core (dihydrouracil) N-alkylated with a furan-2-ylmethyl moiety. In competitive binding assays—whether utilizing a monoclonal antibody for PK quantification or a recombinant target protein—the assay must discriminate between the synthetic FDPD scaffold and endogenous pyrimidines. The furan ring provides a unique hydrophobic interaction interface, while the dihydropyrimidine core engages in critical bidentate hydrogen bonding.
Logic of the competitive binding assay for FDPD specificity.
Self-Validating Experimental Protocol: Competitive TR-FRET Assay
To evaluate cross-reactivity, Time-Resolved Fluorescence Energy Transfer (4) is preferred over standard ELISA due to its lower background and higher sensitivity for small molecules[4]. A robust protocol must be a self-validating system, meaning it inherently proves its own accuracy through internal controls: a zero-competitor well (maximum signal, B0 ) and a non-specific binding well (minimum signal, NSB).
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA). Expert Insight: The inclusion of Tween-20 and BSA minimizes non-specific hydrophobic interactions driven by the furan ring, preventing false-positive signal quenching.
-
Tracer Formulation: Synthesize a biotinylated-FDPD tracer. Validate tracer binding independently to ensure the biotin linker does not sterically hinder the dihydropyrimidine core.
-
Competitor Titration: Prepare 3-fold serial dilutions of FDPD and structural alternatives (Uracil, Dihydrouracil, 1-Methyl-dihydropyrimidine-2,4-dione, and Furfurylamine) from 10 µM down to 0.1 nM.
-
Assay Assembly: In a 384-well microplate, combine 5 µL of competitor, 5 µL of target protein (e.g., specific mAb or receptor, 2 nM final), and 5 µL of tracer (5 nM final).
-
Incubation: Incubate at room temperature for 60 minutes to reach thermodynamic binding equilibrium.
-
Detection: Add 5 µL of Europium-cryptate labeled anti-target antibody (Donor) and Streptavidin-XL665 (Acceptor). Incubate for 30 minutes.
-
Readout: Read on a TR-FRET compatible microplate reader (Ex: 320 nm, Em: 620 nm and 665 nm). Calculate the 665/620 ratio.
Quantitative Data Comparison: Specificity Profiling
The cross-reactivity (% CR) is calculated using the standard immunoassay formula: % CR = ( IC50 of FDPD / IC50 of Analog) × 100
Table: Cross-Reactivity Profile of FDPD vs. Structural Alternatives
| Compound | Structural Modification | IC50 (nM) | % Cross-Reactivity |
| FDPD | Target Scaffold (N1-furan-2-ylmethyl) | 12.5 | 100% |
| 1-Methyl-dihydropyrimidine-2,4-dione | N1-methyl substitution | 4,850 | 0.26% |
| Dihydrouracil | Unsubstituted N1 (Endogenous) | >10,000 | <0.12% |
| Uracil | Aromatic core, Unsubstituted N1 | >10,000 | <0.12% |
| Furfurylamine | Furan ring only (No pyrimidine core) | >10,000 | <0.12% |
Causality & Expert Insights
-
The Role of the Furan-2-ylmethyl Group: The experimental data clearly demonstrates that the capture target relies heavily on the N1-furan-2-ylmethyl substitution for recognition. Removing the furan ring (as seen in 1-Methyl-dihydropyrimidine-2,4-dione) drops the cross-reactivity to a negligible 0.26%. This causality is rooted in the hydrophobic sub-pocket of the binding site, which specifically5—a common motif exploited in rational drug design to enhance binding affinity[5].
-
Endogenous Interference: The lack of cross-reactivity (<0.12%) with3 and uracil is critical[3]. If this assay is deployed for PK profiling of an FDPD-based drug in human serum, endogenous pyrimidine metabolites will not cause false-positive signals or matrix effects.
-
Self-Validation via Negative Controls: The fact that Furfurylamine shows no binding confirms that the furan ring alone is insufficient to drive target engagement. The bidentate hydrogen bonding from the dihydropyrimidine-2,4-dione core is an absolute structural requirement for stable complex formation.
References
- BenchChem. "1-Phenyldihydropyrimidine-2,4(1H,3H)-dione." BenchChem. URL: _
- Google Patents. "WO2022236058A1 - Cdk2 degraders and uses thereof.
- ACS Publications. "Discovery and Optimization of N-Acyl-6-sulfonamide-tetrahydroquinoline Derivatives as Novel Non-Steroidal Selective Glucocorticoid Receptor Modulators.
- ACS Publications. "Structure-Based Design of the Indole-Substituted Triazolopyrimidines as New EED–H3K27me3 Inhibitors for the Treatment of Lymphoma.
- CymitQuimica. "CAS 504-07-4: Dihydrouracil.
Sources
Operational Guide: Proper Disposal and Handling Procedures for 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione
As a Senior Application Scientist, I frequently consult with research teams on the safe handling and lifecycle management of specialized heterocyclic intermediates. 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione is a privileged structural scaffold widely utilized in the synthesis of antiviral, antineoplastic, and antimicrobial agents.
Because of its specific structural features—a bioactive dihydropyrimidine core coupled with an electron-rich furan moiety—it presents unique physicochemical and biological risks. This guide provides a self-validating, step-by-step protocol for its proper handling and disposal, ensuring strict compliance with environmental regulations while safeguarding laboratory personnel.
Chemical Profiling & Hazard Assessment
Understanding the molecular causality behind disposal rules is the foundation of a robust laboratory safety culture. We do not simply follow rules; we design protocols based on chemical reality.
-
Biological Activity: Dihydropyrimidine-2,4-diones (uracil derivatives) frequently act as nucleoside analogs. They can potentially interfere with cellular DNA/RNA synthesis. Consequently, occupational exposure must be strictly minimized to prevent unintended pharmacological or cytotoxic effects .
-
Environmental Toxicity: While the furan ring is susceptible to environmental oxidation, the stable pyrimidine-dione core resists rapid biodegradation. If flushed down the drain, it poses a significant risk of aquatic toxicity and environmental accumulation. Therefore, it is strictly classified as a hazardous solid organic waste under the EPA's Resource Conservation and Recovery Act (RCRA) .
-
Chemical Incompatibility: The furan moiety is electron-rich and highly susceptible to electrophilic attack and oxidation. Mixing this compound with strong oxidizers (e.g., peroxides, nitrates, or concentrated nitric acid) in a waste container can lead to rapid, exothermic degradation.
Quantitative Operational Parameters
To ensure reproducibility and safety, all handling and disposal operations must adhere to the following quantitative thresholds:
| Operational Parameter | Target Value / Limit | Scientific & Regulatory Rationale |
| Fume Hood Face Velocity | 80 – 100 feet per minute (fpm) | Ensures adequate capture of aerosolized powders without causing turbulent loss of the lightweight solid material. |
| Incineration Temperature | > 1,000 °C | Required to completely break the stable carbon-nitrogen bonds in the dihydropyrimidine ring, preventing toxic byproducts. |
| Decontamination Solution | 10% v/v Sodium Hypochlorite | Provides sufficient oxidative power to chemically degrade residual organic heterocycles on laboratory surfaces. |
| Waste Accumulation Limit | 90 to 180 days | Complies with EPA RCRA regulations based on the facility's specific hazardous waste generator status (LQG vs. SQG) . |
Step-by-Step Disposal Workflows
Before initiating any disposal workflow, establish a secure operational environment. Personnel must wear nitrile gloves (double-gloving is recommended during spill cleanup), a wraparound lab coat, and ANSI-approved safety goggles.
Protocol A: Routine Waste Segregation and Packaging
This protocol applies to the disposal of leftover reagents, expired batches, or contaminated consumables (e.g., weighing boats, spatulas).
-
Segregation: Classify the compound as "Non-Halogenated Solid Organic Waste" . Ensure the designated waste container does not contain strong oxidizers or strong acids.
-
Primary Containment: Transfer the solid waste into a compatible, leak-proof, high-density polyethylene (HDPE) or glass wide-mouth container. HDPE is preferred to prevent glass-shattering risks during transport .
-
Labeling: Affix a hazardous waste label immediately upon the first addition of waste. The label must explicitly state the full chemical name: "1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione", the hazard class ("Toxic/Irritant Solid"), and the accumulation start date.
-
Secondary Containment: Place the primary container in a secondary containment tray. This prevents systemic contamination of the storage area in the event of a primary container breach.
-
Final Disposition: Transfer the sealed container to the facility's central hazardous waste accumulation area. The ultimate disposal method must be high-temperature incineration at an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF). Incineration ensures the complete thermal destruction of the heterocyclic rings into CO₂, H₂O, and NOₓ.
Protocol B: Accidental Spill Management
Because the compound is typically handled as a dry powder, the primary acute exposure route is the inhalation of aerosolized dust.
-
Isolate the Area: Immediately restrict access to the spill zone to prevent tracking the compound throughout the laboratory.
-
Suppress Dust (Critical Step): Do not dry-sweep the powder, as this will aerosolize the bioactive particles. Instead, gently cover the spilled solid with absorbent pads slightly dampened with water or a low-toxicity solvent (e.g., ethanol).
-
Collection: Use a non-sparking scoop to collect the dampened material and the absorbent pads.
-
Decontamination: Wash the spill surface with a 10% bleach solution to oxidize and degrade residual organics, followed by a thorough water rinse.
-
Disposal: Place all cleanup materials (pads, powder, contaminated gloves) into a designated hazardous waste bag, seal tightly, and process via Protocol A.
Process Visualization
The following decision tree illustrates the logical flow for handling and disposing of this compound based on the operational scenario.
Workflow for the safe handling and disposal of furan-substituted dihydropyrimidine derivatives.
References
-
National Institute for Occupational Safety and Health (NIOSH). Hazardous Drug Exposures in Healthcare. Centers for Disease Control and Prevention. Available at:[Link]
-
United States Environmental Protection Agency (EPA). Learn the Basics of Hazardous Waste. US EPA. Available at:[Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at:[Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
